molecular formula C9H18Cl3N3 B8178469 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Cat. No.: B8178469
M. Wt: 274.6 g/mol
InChI Key: BNADYKAEOOOKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is a useful research compound. Its molecular formula is C9H18Cl3N3 and its molecular weight is 274.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(imidazol-1-ylmethyl)piperidine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;;;/h4-5,8-10H,1-3,6-7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADYKAEOOOKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of 3-(1H-Imidazol-1-ylmethyl)piperidine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical formula, molecular weight, and the essential methodologies for its synthesis and structural verification.

Compound Identity and Physicochemical Properties

3-(1H-Imidazol-1-ylmethyl)piperidine is a molecule that combines a piperidine ring, a common scaffold in pharmaceuticals, with an imidazole ring, a versatile pharmacophore known for its role in biological interactions.[1][2] The trihydrochloride salt form is of particular interest for its potential to enhance solubility and stability, which are critical parameters in drug development.

Molecular Formula and Weight

The accurate determination of the molecular formula and weight is the cornerstone of chemical characterization. The process begins with the neutral form of the molecule, the "free base," and extends to its trihydrochloride salt.

Free Base: 3-(1H-Imidazol-1-ylmethyl)piperidine

  • Piperidine (C₅H₁₁N): A saturated six-membered ring containing one nitrogen atom.

  • Imidazole (C₃H₄N₂): A five-membered aromatic ring with two nitrogen atoms.[2]

  • Methylene linker (-CH₂-): Connects the piperidine and imidazole rings.

By assembling these components, the molecular formula of the free base is determined to be C₉H₁₅N₃ .

Trihydrochloride Salt: 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

The trihydrochloride salt is formed by the protonation of the three basic nitrogen atoms in the molecule by three equivalents of hydrochloric acid (HCl). This results in the molecular formula C₉H₁₈Cl₃N₃ .

The molecular weights are calculated using the atomic weights of each element:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Chlorine (Cl): 35.453 g/mol

Compound FormMolecular FormulaCalculated Molecular Weight ( g/mol )
Free BaseC₉H₁₅N₃165.24
Trihydrochloride SaltC₉H₁₈Cl₃N₃274.62
Physicochemical Characteristics

The presence of the piperidine and imidazole rings imparts specific properties to the molecule. The piperidine nitrogen is typically basic, while the imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[2] The trihydrochloride salt form is expected to be a crystalline solid with significantly higher aqueous solubility compared to the free base, a common strategy to improve the bioavailability of pharmaceutical compounds.

Synthesis and Structural Elucidation Workflow

The synthesis and characterization of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride require a systematic and self-validating workflow. The following protocols are designed to ensure the unambiguous identification and purity of the final compound.

Proposed Synthetic Route

A common and effective method for synthesizing this class of compounds is through nucleophilic substitution.[1]

Step 1: Synthesis of 3-(Chloromethyl)piperidine Hydrochloride This intermediate can be prepared from the commercially available 3-(hydroxymethyl)piperidine by reaction with a chlorinating agent like thionyl chloride (SOCl₂). The use of a protecting group for the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is advisable to prevent side reactions.

Step 2: Alkylation of Imidazole In a suitable aprotic solvent such as dimethylformamide (DMF), imidazole is deprotonated with a strong base like sodium hydride (NaH) to form the imidazolide anion. This anion then acts as a nucleophile, displacing the chloride from the 3-(chloromethyl)piperidine intermediate to form the C-N bond.

Step 3: Deprotection and Salt Formation If a protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The resulting free base is then treated with an excess of hydrochloric acid (typically dissolved in a solvent like ethanol or diethyl ether) to precipitate the trihydrochloride salt. The salt can then be purified by recrystallization.

Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of protons. The expected spectrum would show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the protons of the imidazole ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum should be consistent with the 9 carbon atoms in the molecule.

Protocol 2: Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of the free base. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of C₉H₁₅N₃.

Protocol 3: Elemental Analysis

  • This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the final salt. The experimentally determined percentages should closely match the calculated theoretical percentages for the C₉H₁₈Cl₃N₃ formula. This is a critical step to confirm the trihydrochloride stoichiometry.

The following diagram illustrates the comprehensive workflow for synthesis and characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_validation Validation s1 Step 1: Preparation of 3-(Chloromethyl)piperidine intermediate s2 Step 2: Nucleophilic substitution with Imidazole s1->s2 s3 Step 3: Deprotection (if necessary) s2->s3 s4 Step 4: Formation of Trihydrochloride Salt s3->s4 p1 Recrystallization s4->p1 c1 ¹H and ¹³C NMR Spectroscopy p1->c1 c2 High-Resolution Mass Spectrometry (HRMS) p1->c2 c3 Elemental Analysis p1->c3 v1 Confirmation of Structure, Purity, and Salt Form c1->v1 c2->v1 c3->v1

Caption: Workflow for the synthesis and characterization of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl.

Data Interpretation and Validation

The convergence of data from multiple analytical techniques provides a self-validating system for the confirmation of the target compound.

  • NMR Spectroscopy: The integration of the proton signals should correspond to the number of protons in each part of the molecule. The chemical shifts will be indicative of the electronic environment of the protons and carbons.

  • Mass Spectrometry: The detection of the correct molecular ion for the free base confirms the core structure of C₉H₁₅N₃.

  • Elemental Analysis: This is the definitive method for confirming the 3HCl salt form. The experimental percentages of C, H, N, and Cl must align with the theoretical values calculated for C₉H₁₈Cl₃N₃.

By following these rigorous synthetic and analytical protocols, researchers can be confident in the identity, purity, and stoichiometry of the 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride they produce, ensuring the reliability of subsequent biological and pharmacological studies.

References

  • Sisto, F., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • PubChem. 1-(4-(Dimethylamino)piperidin-1-yl)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propan-1-one, (S)-. [Link]

  • International Journal of Research in Pharmacy and Science. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. [Link]

  • Fun, H. K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775. [Link]

  • PubChem. 1-[(1H-Imidazol-2-yl)methyl]piperidine. [Link]

Sources

Physicochemical Profiling of Imidazole-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structure-activity relationships (SAR), and experimental profiling of imidazole-piperidine derivatives . This scaffold is a cornerstone in medicinal chemistry, particularly for Histamine H3/H4 receptor antagonists and antifungal agents.

Executive Summary

The imidazole-piperidine scaffold represents a "privileged structure" in drug discovery, merging the aromatic, hydrogen-bonding capabilities of imidazole with the lipophilic, conformational flexibility of piperidine. This hybrid architecture is critical in the design of G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 and H4 antagonists (e.g., Thioperamide).[1]

However, the physicochemical behavior of this scaffold is complex due to the interplay between the amphoteric imidazole (pKa ~6.9 and ~14.5) and the basic piperidine (pKa ~11.0).[1] This guide provides a rigorous analysis of these properties, offering actionable protocols for profiling and optimization strategies to balance potency with ADME (Absorption, Distribution, Metabolism, Excretion) requirements.

The Core Scaffold: Structural & Electronic Analysis

The fundamental connectivity involves an imidazole ring linked to a piperidine ring, often via an alkyl chain or directly attached.

Component Analysis
  • Imidazole Moiety:

    • Character: Aromatic, planar, amphoteric.

    • Role: Acts as a bioisostere for the histamine headgroup; functions as a hydrogen bond donor (N-H) and acceptor (N:).[1]

    • Liability: The imidazole ring is a high-affinity ligand for the heme iron in Cytochrome P450 enzymes (CYP inhibition), a major metabolic liability that drove the evolution toward non-imidazole alternatives (e.g., Pitolisant).

  • Piperidine Moiety:

    • Character: Aliphatic, non-planar (chair conformation), highly basic (secondary amine).

    • Role: Provides bulk tolerance and lipophilicity; the nitrogen atom often serves as a key ionic interaction point (salt bridge) with receptor aspartate residues (e.g., Asp3.32 in H3R).

Ionization States (The "Twin-Basic" Challenge)

In a typical derivative (e.g., 4-[(1H-imidazol-4-yl)methyl]piperidine), two ionization centers exist.[1]

  • Piperidine Nitrogen:

    
     (Protonated at physiological pH 7.4).[1]
    
  • Imidazole Nitrogen:

    
     (Partially protonated/neutral at pH 7.4).[1]
    

Implication: At physiological pH, the molecule often exists as a monocation or dication . This high polarity aids solubility but challenges Blood-Brain Barrier (BBB) permeability, which is critical for CNS-targeted H3 antagonists.[1]

Physicochemical Properties & Optimization

Acid-Base Dissociation (pKa)

The basicity of the piperidine nitrogen is the dominant factor in solubility.[1] However, electron-withdrawing groups (EWGs) on the piperidine (e.g., the thiocarbonyl group in Thioperamide ) can neutralize this basicity, dramatically altering the profile.

Compound ClassPiperidine StateImidazole StateDominant Species (pH 7.[1]4)BBB Permeability
Alkyl-Piperidine Basic (pKa ~10)Basic (pKa ~6.[1]5)Cationic (+)Low to Moderate
N-Acyl Piperidine Neutral (Amide)Basic (pKa ~6.[1]5)Neutral/Cationic mixHigh
Thiourea (Thioperamide) NeutralBasic (pKa ~6.[1]5)Neutral/Cationic mixHigh
Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): The imidazole-piperidine core is moderately lipophilic.[1]

  • LogD (Distribution Coefficient): Because of the piperidine ionization, LogD at pH 7.4 is significantly lower than LogP.

  • Optimization Rule: To enhance CNS penetration, target a LogD

    
     between 1.5 and 3.0 . This often requires masking the piperidine basicity or adding lipophilic tails (e.g., chlorobenzyl groups).
    
Solubility

The scaffold generally exhibits excellent aqueous solubility in acidic media (stomach pH) due to diprotonation.[1] However, precipitation can occur in the small intestine (pH 6.5–7.5) if the neutral species predominates and the crystal lattice energy is high (common with planar imidazole stacking).[1]

Visualizing the Structure-Property Logic

The following diagram illustrates the ionization pathways and their impact on biological distribution.

G cluster_0 Physiological pH (7.4) Equilibrium Node_Dication Dicationic Species (ImH+ / PipH+) High Solubility Zero BBB Permeability Node_Monocation Monocationic Species (Im / PipH+) Good Solubility Moderate Permeability Node_Dication->Node_Monocation pKa1 (Im) ~6.5 Node_Neutral Neutral Species (Im / Pip) Low Solubility High BBB Permeability Node_Monocation->Node_Neutral pKa2 (Pip) ~10.5 Periphery Peripheral Clearance Node_Monocation->Periphery Systemic Circulation CNS CNS Target (H3R) Node_Neutral->CNS Passive Diffusion Start Imidazole-Piperidine Scaffold Start->Node_Dication pH < 6.0

Caption: Ionization cascade of the imidazole-piperidine scaffold. At pH 7.4, the monocation is usually dominant unless the piperidine is modified (e.g., amides).

Experimental Protocols

To ensure data integrity, use these standardized protocols. These are designed to be self-validating.

Protocol 1: High-Precision pKa Determination (Potentiometric)

Use this to determine the precise ionization constants of both rings.[1]

  • Preparation: Dissolve 3–5 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). Ensure temperature is fixed at 25°C ± 0.1°C.

  • Acidification: Add 0.1 M HCl to bring the pH to ~2.0 (fully protonated start).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette. Record pH after every 2 µL addition.

  • Validation:

    • The curve must show two distinct inflection points (if

      
      ).[1]
      
    • Perform a "blank" titration (KCl only) and subtract background.[1]

  • Calculation: Use the Bjerrum method or Gran plot analysis to derive pKa1 (imidazole) and pKa2 (piperidine).[1]

Protocol 2: LogD Measurement (Miniaturized Shake-Flask)

Use this to predict BBB penetration potential.[1]

  • Phase Saturation: Vigorously mix n-octanol and Phosphate Buffered Saline (PBS, pH 7.[1]4) for 24 hours. Separate phases.

  • Solubilization: Dissolve the compound in the aqueous phase (buffer) to a concentration of 100 µM. Measure UV absorbance (

    
    ).[1]
    
  • Partitioning: Add an equal volume of saturated n-octanol. Vortex for 60 minutes at 25°C.[1]

  • Separation: Centrifuge at 3000g for 10 minutes to break emulsions.

  • Quantification: Remove the aqueous layer and measure UV absorbance (

    
    ).[1]
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is too low (high lipophilicity), measure the octanol phase directly.[1]

Structure-Activity Relationship (SAR) & Case Studies

The "Linker" Effect

The distance between the imidazole and piperidine rings controls receptor subtype selectivity.

  • Propyl Linker (3 carbons): Optimal for H3 Receptor antagonism (e.g., Thioperamide, Imepip).

  • Ethyl Linker (2 carbons): Often shifts activity toward H4 Receptor agonism.[1]

Case Study: Thioperamide vs. Pitolisant

This comparison highlights the evolution from the "classic" imidazole-piperidine scaffold to "non-imidazole" derivatives to solve physicochemical flaws.[1]

FeatureThioperamide [1, 2]Pitolisant [3, 4]
Structure Imidazole + Piperidine (linked via thiourea)Piperidine + Chlorophenoxy (No Imidazole)
Key Interaction Imidazole H-bonds with H3RPiperidine salt-bridge + Ether O acceptor
pKa Profile Imidazole (~6.[1][2]5) is the only basic center.[1]Piperidine (~10.[1]5) is the basic center.[1]
Metabolic Stability Poor (Imidazole inhibits CYP450)Good (No imidazole; CYP inducer)
Clinical Status Research Tool (Toxicity issues)FDA Approved (Narcolepsy)

Note: Pitolisant is included here to demonstrate the "scaffold hopping" strategy where the imidazole is replaced to improve the physicochemical profile while maintaining the piperidine pharmacophore.

SAR Decision Tree

SAR Start Lead: Imidazole-Piperidine Check_CYP Is CYP Inhibition High? Start->Check_CYP Check_BBB Is BBB Permeability Low? Check_CYP->Check_BBB No Action_ReplaceIm Replace Imidazole with Bioisostere (e.g., Pyridine, Ether) Check_CYP->Action_ReplaceIm Yes Action_MaskPip Mask Piperidine Basicity (Amide, Urea, Carbamate) Check_BBB->Action_MaskPip Yes (Too Basic) Action_Linker Optimize Linker Length (Propyl is standard for H3) Check_BBB->Action_Linker No (Optimize Potency)

Caption: SAR optimization workflow for addressing common liabilities in imidazole-piperidine derivatives.

References

  • PubChem. Thioperamide | C15H24N4S.[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • PubChem. Pitolisant | C17H26ClNO.[1] National Library of Medicine.[1] Available at: [Link][1]

  • DrugBank. Pitolisant: Pharmacology and Pharmacokinetics. Available at: [Link][1]

Sources

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1H-Imidazol-1-ylmethyl)piperidine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-ylmethyl)piperidine, focusing on its dihydrochloride salt. The document is intended for researchers, medicinal chemists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and explores its significance as a molecular scaffold in medicinal chemistry. A primary focus is placed on its application in the development of novel therapeutics, particularly as a foundational structure for aromatase inhibitors used in cancer therapy.

Introduction: A Scaffold of Privileged Structures

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-(1H-Imidazol-1-ylmethyl)piperidine is a prime example of this approach, integrating two "privileged structures": the piperidine ring and the imidazole ring.[1]

  • The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring offers a flexible yet stable three-dimensional scaffold.[2] Its saturated nature allows for precise conformational control, while the basic nitrogen atom is often crucial for target engagement and for optimizing pharmacokinetic properties such as solubility and cell permeability.[1][2] The development of synthetic routes to specifically substituted piperidines, particularly at the 3-position, is an active area of research.[3][4]

  • The Imidazole Moiety: The imidazole ring is a key component of essential biomolecules, most notably the amino acid histidine. Its unique electronic configuration, featuring two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating a wide range of interactions with biological targets.[1] This versatility has led to the incorporation of the imidazole scaffold into a vast array of clinically approved drugs with activities spanning from antifungal to anticancer.[5][6][7]

The fusion of these two pharmacophores via a methylene bridge creates a versatile building block for constructing more complex molecules aimed at diverse biological targets, from G-protein coupled receptors to critical enzymes in pathological pathways.[1]

Physicochemical and Structural Information

The most commonly available form of the title compound is its dihydrochloride salt. While the query specified a trihydrochloride (3HCl), publicly available chemical data predominantly points to the dihydrochloride (2HCl) form.

Compound Identification:

  • IUPAC Name: 3-((1H-Imidazol-1-yl)methyl)piperidine dihydrochloride

  • CAS Number: 1172850-63-3[8]

  • Molecular Formula: C₉H₁₇Cl₂N₃[8]

  • Molecular Weight: 238.16 g/mol [8]

Data Summary Table:

PropertyValueSource
Purity ≥95%[8]
Physical Form Solid[9]
Storage Room temperature, keep dry and cool[8]
SMILES C1CC(CN1)CN2C=CN=C2.[H]Cl.[H]Cl[8]
InChI Key YGHWDQLWEMNUAP-UHFFFAOYSA-N[10]

Synthesis and Characterization

The synthesis of 3-substituted piperidines is a well-documented but non-trivial challenge in organic chemistry, often requiring multi-step routes to achieve the desired regioselectivity.[11] A logical and efficient pathway to 3-(1H-Imidazol-1-ylmethyl)piperidine starts from a commercially available, suitably functionalized piperidine precursor. The following workflow is a representative strategy.

Proposed Synthetic Workflow

The synthesis can be conceptualized in two main stages: preparation of a key electrophilic intermediate from a protected piperidine derivative, followed by nucleophilic substitution with imidazole.

G cluster_stage1 Stage I: Intermediate Preparation cluster_stage2 Stage II: Imidazole Coupling & Deprotection start N-Boc-3-(hydroxymethyl)piperidine tosylation Tosylation (TsCl, Pyridine) start->tosylation Activation of Hydroxyl intermediate N-Boc-3-((tosyloxy)methyl)piperidine tosylation->intermediate Formation of Good Leaving Group coupling SN2 Nucleophilic Substitution intermediate->coupling Coupling Reaction imidazole Imidazole, NaH imidazole->coupling protected_product N-Boc-3-((1H-imidazol-1-yl)methyl)piperidine coupling->protected_product deprotection Acidic Deprotection (HCl) protected_product->deprotection Removal of Boc Group final_product 3-((1H-Imidazol-1-yl)methyl)piperidine dihydrochloride deprotection->final_product Salt Formation cluster_pathway Normal Estrogen Synthesis Aromatase Aromatase Enzyme (Heme Iron Center) Estrogen Estrogen Product (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion Androgen Androgen Substrate (e.g., Testosterone) Androgen->Aromatase Binds to Active Site Tumor Growth Tumor Growth Estrogen->Tumor Growth Promotes Inhibitor 3-(Imidazol-1-ylmethyl)piperidine Derivative Inhibitor->Aromatase Reversible Binding Blocks Active Site

Sources

Solvation Dynamics of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl: A Comparative Analysis in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and assay design, the physicochemical behavior of a compound dictates its formulation strategy. The molecule1 (CAS 915921-71-0) is a highly specialized building block featuring a bimolecular ring system (a piperidine heterocycle linked to an imidazole moiety)[1].

While the free base of this compound is lipophilic and exhibits poor aqueous solubility, converting it into a trihydrochloride (3HCl) salt fundamentally alters its solid-state thermodynamics. As a Senior Application Scientist, understanding the causality behind how this "tri-salt" interacts with protic versus aprotic solvents is critical for preventing assay failure, avoiding false negatives in high-throughput screening (HTS), and ensuring reproducible dosing.

Molecular Architecture & The "Tri-Salt" Effect

To understand the solubility profile of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl, we must analyze its ionization state. The compound contains three basic nitrogen centers. Protonating all three centers yields a polycationic structure accompanied by three chloride (Cl⁻) counterions.

This configuration creates a massive increase in crystal lattice energy, but it also primes the molecule for rapid dissociation in high-dielectric environments. The solubility of this compound is not just a function of the organic cation, but heavily dependent on the solvent's ability to stabilize the three dissociated chloride anions.

SolvationMech Salt Trihydrochloride Salt (Polycation + 3 Cl-) Water Water (Protic) ε ≈ 80 Salt->Water Rapid DMSO DMSO (Aprotic) ε ≈ 47 Salt->DMSO Slower W_Mech Complete Cl- Solvation (H-Bonding) Water->W_Mech D_Mech Poor Cl- Solvation (Cation-Dipole Only) DMSO->D_Mech

Mechanistic divergence in trihydrochloride solvation between protic and aprotic solvents.

Solvation Thermodynamics: Water vs. DMSO

The Aqueous Advantage (Polar Protic Solvation)

Water is the optimal solvent for trihydrochloride salts. With a high dielectric constant (ε ≈ 80.1), water acts as a robust hydrogen-bond donor. This allows the solvent to form stable hydration shells around both the organic polycation and, crucially, the three chloride anions. Because the energetic payoff of hydration exceeds the high crystal lattice energy, thermodynamic solubility is exceptional. Analogous trihydrochloride salts, such as2, routinely demonstrate aqueous solubility exceeding 20 mg/mL[2].

The DMSO Bottleneck (Polar Aprotic Solvation)

Dimethyl Sulfoxide (DMSO) is the industry standard for HTS stock solutions due to its sterility and inertness. However, its interaction with multi-chloride salts is complex. DMSO is a polar aprotic solvent (ε ≈ 46.7). Its highly polarized S=O bond efficiently solvates the organic cation via ion-dipole interactions, but its bulky methyl groups and lack of hydrogen-bond donors make it fundamentally incapable of stabilizing small, hard anions like chloride.

Consequently, dissolving a 3HCl salt in DMSO carries a thermodynamic penalty. While compounds like can achieve up to 100 mM solubility in DMSO, the dissolution kinetics are markedly slower than in water. It often requires external kinetic energy (e.g., sonication or gentle warming) to overcome the initial lattice energy, and the absolute thermodynamic solubility limit is generally lower than in aqueous media.

Quantitative Comparison Summary
Property / MetricWater (H₂O)Dimethyl Sulfoxide (DMSO)
Solvent Classification Polar ProticPolar Aprotic
Dielectric Constant (ε) ~80.1~46.7
Anion (Cl⁻) Solvation Excellent (H-bond donor)Poor (No H-bond donors)
Expected Solubility Limit > 50 mg/mL (Highly Soluble)10 - 50 mg/mL (Moderately Soluble)
Dissolution Kinetics Rapid (< 5 mins with vortexing)Slower (Requires sonication/time)
Primary Application In vivo dosing, aqueous assaysIn vitro HTS stock solutions

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl, kinetic dissolution (simply adding solvent until clear) is insufficient and prone to supersaturation errors. The following self-validating shake-flask protocol ensures thermodynamic accuracy.

Methodological Causality & Steps
  • Solid Dispensing & Mass Balance: Weigh an excess of the 3HCl salt (e.g., 10 mg) into a Type I borosilicate glass vial.

    • Causality: Glass prevents the non-specific hydrophobic binding commonly observed with plastic microcentrifuge tubes, ensuring mass balance integrity.

  • Solvent Addition & Reference Spiking: Add 100 µL of the target solvent (Water or DMSO). In a parallel control vial, run a known trihydrochloride standard (e.g., NSC 23766 3HCl) to validate the dissolution kinetics of the system.

  • Isothermal Equilibration: Seal the vials and agitate at 800 rpm for 24 hours at a strictly controlled 25°C.

    • Causality: Solubility is highly temperature-dependent. A 24-hour isothermal incubation ensures the system transitions from a kinetic supersaturated state to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Filtration is explicitly avoided. Polycationic tri-salts frequently adsorb to nylon or PES filter membranes via charge-charge interactions, artificially lowering the quantified concentration. Centrifugation safely pellets the undissolved solid.

  • HPLC-UV Quantification: Dilute the supernatant and quantify via HPLC-UV against a multi-point calibration curve.

    • Self-Validation: The assay is deemed valid only if the calibration curve yields an

      
       and the parallel reference standard matches its known literature solubility.
      

Workflow Step1 1. Solid Dispensing (Mass Balance Check) Step2 2. Solvent Addition (Water vs. DMSO) Step1->Step2 Step3 3. Isothermal Equilibration (24h at 25°C) Step2->Step3 Step4 4. Phase Separation (10,000 x g Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validation via Ref) Step4->Step5

Self-validating thermodynamic solubility workflow for trihydrochloride salts.

Conclusion

For 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl, the trihydrochloride salt form guarantees exceptional aqueous solubility due to water's high dielectric constant and hydrogen-bonding capacity. While DMSO remains a viable solvent for creating concentrated stock solutions, researchers must account for the thermodynamic penalty of poor chloride solvation. Strict adherence to isothermal equilibration and centrifugation-based phase separation will prevent the analytical artifacts commonly associated with polycationic salts.

References

Sources

Physicochemical Profiling: pKa Values of 3-(1H-Imidazol-1-ylmethyl)piperidine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profiling and pKa determination of 3-(1H-Imidazol-1-ylmethyl)piperidine , specifically addressing the technical considerations for its trihydrochloride salt form.

Executive Summary

3-(1H-Imidazol-1-ylmethyl)piperidine is a structural hybrid of two privileged pharmacophores: a piperidine ring and an imidazole moiety, linked by a methylene bridge. This scaffold is frequently utilized in medicinal chemistry, particularly in the development of Histamine H3/H4 receptor antagonists and aromatase inhibitors.

Understanding the acid dissociation constants (pKa) of this compound is critical for predicting its solubility , lipophilicity (LogD) , and membrane permeability at physiological pH. While the compound is often supplied as a hydrochloride salt, the specific "trihydrochloride" designation implies a stoichiometry involving excess acid or lattice inclusion, as the parent molecule possesses only two distinct basic centers capable of protonation in the physiological range.

Key Physicochemical Parameters (Estimated)
Ionization CenterFunctional GroupTypeEstimated pKaCharge at pH 7.4
N_pip Piperidine NitrogenSecondary Amine9.8 – 10.4 Positive (+1)
N_im Imidazole Nitrogen (N3)Pyridine-like6.5 – 7.1 Partial (+/0)
Salt Form TrihydrochlorideLattice/SolvateN/ADissociates

Structural Analysis & Theoretical pKa

To determine the pKa values experimentally, one must first understand the protonation sequence. The molecule contains two basic nitrogen atoms.

Ionization Centers
  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine. In isolation, piperidine has a pKa of ~11.1. The proximity of the imidazole ring (an electron-withdrawing aromatic system) via a methylene bridge exerts a mild inductive effect, likely lowering this pKa to the 9.8–10.4  range.
    
  • Imidazole Nitrogen (

    
    ):  The imidazole ring is attached to the methylene bridge at the N1 position ("1H-Imidazol-1-yl"). This substitution renders N1 non-basic. The basic site is the N3  nitrogen (pyridine-like lone pair). 1-Alkylimidazoles typically exhibit pKa values around 6.9–7.2 .
    
The "Trihydrochloride" Stoichiometry

The designation "Trihydrochloride" (


) suggests the presence of three equivalents of HCl per mole of base. Since the molecule is dibasic  (accepting max 2 protons in aqueous solution), the third HCl equivalent is likely non-stoichiometric  (trapped in the crystal lattice) or associated with extremely weak basicity not relevant to physiological conditions.
  • Implication: When dissolving the trihydrochloride salt for titration, the solution will be highly acidic. The initial inflection point in a titration curve will correspond to the neutralization of the free (excess) proton before the deprotonation of the organic cation begins.

Visualization of Protonation States

The following diagram illustrates the sequential deprotonation of the fully protonated species (


) to the neutral species (

).

IonizationPathway cluster_legend Protonation Logic SpeciesA Species A (LH2++) Fully Protonated (pH < 6) SpeciesB Species B (LH+) Mono-Cationic (pH 7-9) SpeciesA->SpeciesB pKa1 ~ 6.8 (Imidazole NH+ Deprotonation) SpeciesC Species C (L) Neutral (pH > 11) SpeciesB->SpeciesC pKa2 ~ 10.1 (Piperidine NH2+ Deprotonation) Text1 The Imidazole N3 loses its proton first (Lower pKa). Text2 The Piperidine N retains charge until high pH (Higher pKa).

Caption: Sequential deprotonation pathway of 3-(1H-Imidazol-1-ylmethyl)piperidine. The imidazole ring deprotonates first, followed by the piperidine amine.

Experimental Methodology: Potentiometric Titration

The most authoritative method for determining pKa values of pharmaceutical salts is Potentiometric Titration . This method is self-validating through the analysis of the Bjerrum difference plot.

Materials & Equipment
  • Compound: ~10 mg of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to purge

    
    ).
    
  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Protocol
  • System Calibration:

    • Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the anticipated pKa range.

    • Determine the "blank" titration curve of the 0.15 M KCl solvent to correct for electrode response and carbonate traces.

  • Sample Preparation:

    • Weigh accurately ~3-5 mg of the trihydrochloride salt.

    • Dissolve in 20 mL of 0.15 M KCl water (degassed).

    • Note: Due to the trihydrochloride form, the initial pH will be very low (< 2.0). No addition of extra acid (HCl) is required to start the titration.

  • Titration Workflow:

    • Acidic Start: Ensure starting pH is < 2.5. If not, add a small aliquot of 0.1 M HCl.

    • Alkalimetric Titration: Titrate with 0.1 M NaOH in small increments (0.5 - 2.0 µL) to ensure high resolution near inflection points.

    • Stop Condition: Continue titration until pH reaches ~12.0.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of bound protons (

      
      ) at each pH point.
      
    • 
      
      
      • 
        : Total concentration of titratable protons.
        
      • 
        : Total concentration of ligand (compound).
        
    • Identification:

      • 
         will step from 3.0  (excess HCl + diprotonated drug) down to 0.0 .
        
      • The pKa values correspond to the pH where

        
         equals 1.5 (Imidazole) and 0.5 (Piperidine).
        
Experimental Logic Diagram

ExperimentFlow Start Dissolve Trihydrochloride Salt in degassed 0.15M KCl CheckPH Check Initial pH (Expect < 2.0 due to 3HCl) Start->CheckPH Titrate Titrate with 0.1M NaOH (Dynamic Dosing) CheckPH->Titrate Proceed Detect1 Inflection 1 (pH ~3-4) Neutralization of excess HCl Titrate->Detect1 Detect2 Inflection 2 (pH ~6.8) Deprotonation of Imidazole Detect1->Detect2 Detect3 Inflection 3 (pH ~10.1) Deprotonation of Piperidine Detect2->Detect3 Calc Calculate pKa via Bjerrum Difference Plot Detect3->Calc

Caption: Operational workflow for the potentiometric titration of the trihydrochloride salt.

Data Interpretation & Speciation

Upon obtaining the raw data, the speciation of the molecule at physiological pH (7.4) determines its behavior in biological assays.

Predicted Species at pH 7.4

Using the estimated pKa values (


, 

):
  • Piperidine: At pH 7.4, pH < pKa (10.1). The piperidine is >99% Protonated (+1) .

  • Imidazole: At pH 7.4, pH > pKa (6.8). The imidazole is predominantly Neutral (Uncharged) , though a significant fraction (~20%) remains protonated.

  • Net Charge: The major species at physiological pH is the Mono-cation (+1) .

Solubility Implications
  • Low pH (1-4): Highly soluble (Dicationic species).

  • Neutral pH (7-8): Good solubility (Monocationic species).

  • High pH (>11): Reduced solubility (Neutral species). This is the critical range for precipitation during extraction or formulation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Leito, I., et al. (2018). "Experimental basicity of superbases and heterocyclic compounds." Journal of Organic Chemistry. Link (Source for imidazole fragment pKa data).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for piperidine pKa values).
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Link (Methodological standard).

  • PubChem. "1-[(1H-Imidazol-2-yl)methyl]piperidine Compound Summary."[1] Link (Structural analog data).

Sources

The Piperidine-Imidazole Scaffold: A Technical Guide to Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine-Imidazole scaffold represents one of medicinal chemistry’s most instructive "privileged pairs." Its history is inextricably linked to the evolution of histamine receptor ligands—specifically the transition from endogenous agonists to potent, brain-penetrant H3 receptor antagonists/inverse agonists.

This guide details the discovery, synthetic evolution, and technical application of these building blocks.[1][2]

Executive Summary: The "Privileged Pair"

The conjugation of a piperidine ring (a lipophilic, secondary amine pharmacophore) with an imidazole (a polar, aromatic, hydrogen-bonding pharmacophore) creates a "privileged structure" capable of diverse biological interactions.

  • The Imidazole: Mimics the endogenous ligand histamine; acts as a hydrogen bond donor/acceptor and a Zn²⁺ coordinator.

  • The Piperidine: Provides bulk, lipophilicity for blood-brain barrier (BBB) penetration, and a basic center for ionic bonding (pKa ~10-11).

Primary Therapeutic Driver: The search for Histamine H3 Receptor ligands (1980s–2000s). Modern Applications: Kinase inhibitors, opioid agonists, and linkers for PROTACs (Proteolysis Targeting Chimeras).

Historical Evolution: The H3 Receptor Story

The discovery of the H3 receptor by Jean-Charles Schwartz in 1983 triggered a hunt for ligands that could modulate histamine release in the brain. The evolution of these ligands perfectly illustrates the medicinal chemistry logic of "Scaffold Hopping."

Phase I: The Imidazole Era (1987–1990)

Early ligands were close analogs of histamine.

  • Example: (R)-α-Methylhistamine (Agonist).

  • Limitation: Rapid metabolism and poor oral bioavailability.

Phase II: The Hybrid Era (1990s)

Chemists attached lipophilic carriers to the imidazole to improve PK properties. This gave birth to the Piperidine-Imidazole hybrids.

  • Key Molecule: Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

  • Significance: Immepip retained the imidazole "head" for receptor recognition but added a piperidine "tail" to mimic the aliphatic spacer and amine of earlier antagonists like thioperamide. It became a high-affinity H3 agonist (

    
     nM).
    
Phase III: The "Non-Imidazole" Revolution (2000s–Present)

The imidazole ring was found to inhibit Cytochrome P450 enzymes (CYP450), causing drug-drug interactions. This led to the replacement of imidazole with piperidine.

  • Outcome: Pitolisant (Wakix®), the first H3 inverse agonist approved for narcolepsy, uses a piperidine ether scaffold, effectively "evolving out" the imidazole while retaining the piperidine.

Visualization: The Pharmacophore Evolution

H3_Evolution Histamine Histamine (Endogenous Ligand) Imidazole + Ethylamine Thioperamide Thioperamide (First Gen Antagonist) Imidazole + Thiourea Histamine->Thioperamide Rigidification Immepip Immepip (The Hybrid) Imidazole + Piperidine Ki = 0.4 nM Thioperamide->Immepip Bioisosteric Replacement Pitolisant Pitolisant (Marketed Drug) Piperidine Only (Imidazole Removed) Immepip->Pitolisant Scaffold Hopping (CYP Avoidance)

Figure 1: The evolutionary lineage of H3 ligands, highlighting Immepip as the critical Piperidine-Imidazole hybrid.

Technical Deep Dive: Synthetic Methodologies

For researchers utilizing these blocks today (e.g., as PROTAC linkers or kinase fragments), the synthesis of the core 4-(1H-imidazol-4-yl)piperidine scaffold is fundamental.

Method A: The "Direct Link" Synthesis (VUF 4708 Scaffold)

This route constructs the imidazole ring directly onto a pyridine precursor, followed by reduction. It is robust and scalable.[3]

Protocol 1: Synthesis of 4-(1H-imidazol-4-yl)piperidine

Step 1: Oxidation of 4-Acetylpyridine to 4-Pyridylglyoxal

  • Reagents: 4-Acetylpyridine, Selenium Dioxide (

    
    ), Dioxane/Water.
    
  • Mechanism: Riley Oxidation.

  • Procedure:

    • Dissolve 4-acetylpyridine (10 mmol) in dioxane/water (4:1).

    • Add

      
       (11 mmol) and reflux for 4 hours.
      
    • Filter hot to remove selenium metal. The filtrate contains the glyoxal hydrate.

Step 2: Debus-Radziszewski Imidazole Construction

  • Reagents: 4-Pyridylglyoxal (crude), Formaldehyde (37% aq), Ammonium Hydroxide (

    
    ).
    
  • Procedure:

    • Cool the glyoxal filtrate to 0°C.

    • Add formaldehyde (10 mmol) and

      
       (excess, ~50 mmol).
      
    • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Workup: Neutralize with HCl if necessary, extract with n-butanol or crystallize the precipitate.

    • Product: 4-(1H-imidazol-4-yl)pyridine.

Step 3: Catalytic Hydrogenation (Pyridine


 Piperidine) 
  • Reagents:

    
     (50 psi), 
    
    
    
    (Adams' catalyst) or
    
    
    , Acetic Acid/HCl.
  • Critical Note: Pyridine reduction in the presence of an imidazole requires careful catalyst selection to avoid reducing the imidazole ring. Platinum oxide (

    
    ) in acidic media is standard.
    
  • Procedure:

    • Dissolve the pyridine-imidazole intermediate in glacial acetic acid.

    • Add 10 mol%

      
      .
      
    • Hydrogenate in a Parr shaker at 50 psi for 12–24 hours.

    • Filter catalyst, concentrate, and convert to dihydrobromide or hydrochloride salt.

Method B: The "Methylene Link" Synthesis (Immepip Scaffold)

This route preserves the methylene spacer found in histamine.

Key Transformation:

  • Starting Materials: 4-(Chloromethyl)pyridine or 4-Picoline.

  • Coupling: Alkylation of a protected imidazole (e.g., trityl-protected) with a 4-piperidyl electrophile is less common due to regioselectivity issues (N1 vs N3).

  • Preferred Route: Reduction of 4-(1H-imidazol-4-ylmethyl)pyridine , which is accessible via condensation of 4-pyridylacetic acid derivatives.

Comparative Data: Structure-Activity Relationships (SAR)

The table below summarizes how the piperidine-imidazole transition affects biological activity at the Human H3 Receptor (hH3R).

CompoundStructure TypehH3R

(nM)
Functional ActivityKey Feature
Histamine Imidazole-Ethylamine~5–10AgonistEndogenous ligand; poor BBB penetration.
Thioperamide Imidazole-Thiourea4.0AntagonistFirst standard tool; hepatotoxic potential.
Immepip Piperidine-Imidazole 0.4 Agonist High affinity; excellent brain penetration.
Pitolisant Piperidine-Ether0.16Inverse AgonistNo imidazole; CYP neutral; Marketed Drug.

Data Sources: J. Med. Chem. 2005, 48, 25, 8174–8187; Br. J. Pharmacol. 2011, 163, 913–926.

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing the VUF 4708 building block.

Synthesis_Workflow Start 4-Acetylpyridine Oxidation SeO2 Oxidation (Riley Oxidation) Start->Oxidation Intermediate1 4-Pyridylglyoxal Oxidation->Intermediate1 Cyclization Debus-Radziszewski (HCHO + NH3) Intermediate1->Cyclization Intermediate2 4-(Imidazol-4-yl)pyridine Cyclization->Intermediate2 Reduction Hydrogenation (H2, PtO2, AcOH) Intermediate2->Reduction Selective Pyridine Red. Final 4-(Imidazol-4-yl)piperidine (VUF 4708) Reduction->Final

Figure 2: Step-by-step synthetic pathway for the direct piperidine-imidazole scaffold.

References

  • Discovery of Methimepip: N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 2005.

  • H3 Receptor Review: The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 2011.

  • Immepip Characterization: Immepip, a new potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 1994.

  • Synthesis Protocol: Synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]-piperidine (Analogous methodology). PrepChem.

  • Opioid Applications: 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists.[4] Bioorganic & Medicinal Chemistry Letters, 2006.

Sources

Thermodynamic Stability Profile of 3-(1H-Imidazol-1-ylmethyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3-(1H-Imidazol-1-ylmethyl)piperidine Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide for Salt Selection and Optimization[1]

Executive Summary

This technical guide analyzes the thermodynamic stability of 3-(1H-Imidazol-1-ylmethyl)piperidine (CAS 1172850-63-3 for the dihydrochloride), a critical intermediate scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] While the molecule is commercially dominant as the dihydrochloride (2HCl) salt, understanding its thermodynamic landscape is essential for process chemists and formulators to prevent disproportionation, solvate formation, or hygroscopic deliquescence during drug development.[1]

This document provides a self-validating framework to evaluating the stability of this specific moiety, grounding experimental protocols in the physicochemical interaction between the basic piperidine (


) and the imidazole (

) centers.[1]

Chemical Basis of Stability[1]

The thermodynamic stability of 3-(1H-Imidazol-1-ylmethyl)piperidine salts is governed by the competition between lattice energy and solvation/hydration energy .[1] The molecule possesses two distinct basic centers, which dictates the stoichiometry of stable salts.

pKa Analysis and Salt Stoichiometry
  • Primary Basic Center (Piperidine Nitrogen):

    
    .[1] This center is highly basic and will be protonated by almost all pharmaceutical acids.
    
  • Secondary Basic Center (Imidazole Nitrogen, N3):

    
    .[1] This center is moderately basic.
    

Thermodynamic Implication: Attempting to isolate a mono-salt (1:1 stoichiometry) presents a thermodynamic risk.[1] While the piperidine nitrogen will protonate first, the lattice energy of the di-salt (e.g., 2HCl) is often significantly higher due to the formation of a denser hydrogen-bonding network involving both cationic centers.[1]

  • Risk: A mono-salt may undergo solid-state disproportionation over time:

    
    
    Therefore, the dihydrochloride (2HCl)  is the thermodynamic sink and the preferred form for isolation and storage.[1]
    
Counterion Selection[1]
  • Hydrochloric Acid (HCl): Forms a high-melting, stable crystal lattice (2HCl).[1] However, chloride salts of imidazole derivatives can be hygroscopic.

  • Fumaric/Succinic Acid: Often used if the HCl salt proves too hygroscopic. These typically form 1:1 or 2:1 (acid:base) complexes depending on crystallization conditions.[1]

Physicochemical Properties Data

The following data serves as a baseline for the dihydrochloride salt (CAS 1172850-63-3).

PropertyValue / CharacteristicRelevance to Stability
Molecular Weight 238.16 g/mol (2HCl)Stoichiometry confirmation.[1]
Physical Form White to off-white solidIndicates high purity and crystallinity.[1]
Melting Point Typically > 200°C (Decomp.)[1]High

indicates high lattice energy and thermodynamic stability.
Hygroscopicity Moderate to HighCritical quality attribute; requires DVS testing (see Sec 4.2).[1]
Solubility High in Water (>100 mg/mL)Driven by the dicationic nature; implies risk of moisture uptake.[1]
LogP ~1.7 (Free Base)Lipophilicity of the scaffold; salts will have LogP < 0.[1]

Experimental Characterization Protocol

To validate the thermodynamic stability of a specific batch or new salt form of 3-(1H-Imidazol-1-ylmethyl)piperidine, follow this step-by-step workflow.

Phase 1: Solid-State Identification (The "Fingerprint")

Before stability testing, the solid phase must be unequivocally identified to ensure no solvates are present.[1]

  • X-Ray Powder Diffraction (XRPD):

    • Goal: Confirm crystallinity and identify polymorphs.

    • Success Criteria: Sharp, distinct Bragg peaks with no "amorphous halo."

  • Thermal Analysis (DSC/TGA):

    • Protocol: Heat sample from 30°C to 300°C at 10°C/min.

    • Interpretation: A single sharp endotherm (melting) confirms a pure phase.[1] A broad endotherm <100°C in TGA indicates water/solvent loss (solvate or surface moisture).[1]

    • Red Flag:[1] If TGA shows weight loss before the DSC melting onset, the material is a solvate or hydrate, which may be thermodynamically unstable during processing.

Phase 2: Hygroscopicity Stress Testing (DVS)

Since imidazole-piperidine HCl salts are prone to moisture uptake, Dynamic Vapor Sorption (DVS) is the critical "Go/No-Go" test.[1]

  • Protocol: Cycle Relative Humidity (RH) from 0%

    
     90% 
    
    
    
    0% at 25°C.
  • Critical Thresholds:

    • < 2% mass gain at 80% RH: Non-hygroscopic (Ideal).[1]

    • > 15% mass gain: Deliquescent. The salt dissolves in its own sorbed water.

  • Stability Decision: If the 2HCl salt is deliquescent, you must switch to a less soluble counterion (e.g., Fumarate, Tosylate) to ensure thermodynamic stability in solid formulations.[1]

Phase 3: Slurry Conversion (Polymorph Screening)

To ensure you have the most stable polymorph (Thermodynamic Form), perform a slurry experiment.[1]

  • Method: Suspend excess salt in a solvent (e.g., Isopropanol) where it has low solubility. Stir for 48-72 hours at ambient temperature.

  • Mechanism: Ostwald Ripening will cause metastable forms to dissolve and the most stable polymorph to precipitate.

  • Validation: Filter and analyze via XRPD. If the pattern changes from the starting material, your initial batch was a metastable (kinetically trapped) form.

Visualizations

Diagram 1: Salt Selection Decision Tree

This logic flow guides the researcher in selecting the thermodynamically stable salt form based on pKa and hygroscopicity.

SaltSelection Start Start: 3-(1H-Imidazol-1-ylmethyl)piperidine (Free Base) pKaCheck Check pKa Difference (Piperidine ~11, Imidazole ~7) Start->pKaCheck AcidChoice Select Counterion Acid pKaCheck->AcidChoice Target Di-protonation HCl Strong Acid (HCl) Forms Dihydrochloride (2HCl) AcidChoice->HCl Standard Path WeakAcid Weak Acid (Fumaric/Succinic) Forms Mono- or Hemi-salt AcidChoice->WeakAcid Alternative Path TestDVS Run DVS (Hygroscopicity) HCl->TestDVS ResultStable < 2% Mass Gain: Thermodynamically Stable Solid TestDVS->ResultStable Low RH Uptake ResultUnstable > 15% Mass Gain (Deliquescent): Unstable for Formulation TestDVS->ResultUnstable High RH Uptake AltSalt Switch to Hydrophobic Counterion (Tosylate / Napsylate) ResultUnstable->AltSalt Optimize Thermodynamics

Caption: Decision tree for selecting the thermodynamically stable salt form, prioritizing the mitigation of hygroscopicity in the dicationic lattice.

Diagram 2: Thermodynamic Stability Testing Workflow

A self-validating experimental loop to confirm phase purity and stability.[1]

StabilityWorkflow Sample Synthesized Salt (e.g., 2HCl) Step1 1. Thermal Stress (DSC/TGA) Check for Solvates Sample->Step1 Step2 2. Slurry Equilibration 48h @ 25°C (Isopropanol) Step1->Step2 If Pure Step3 3. XRPD Analysis Compare Pre/Post Slurry Step2->Step3 Decision Pattern Match? Step3->Decision Stable Thermodynamic Form Confirmed Proceed to Development Decision->Stable Yes Unstable Metastable Form Detected Isolate New Polymorph Decision->Unstable No Unstable->Step2 Recycle

Caption: Experimental workflow to distinguish between kinetic (metastable) and thermodynamic (stable) crystal forms.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection principles).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development. (Foundational paper on salt screening methodologies).

Sources

Methodological & Application

synthesis protocols using 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl as a Bifunctional Pharmacophore in the Synthesis of CYP19A1 (Aromatase) Inhibitors

Executive Summary

The development of non-steroidal aromatase inhibitors (AIs) remains a critical frontier in the treatment of hormone-receptor-positive (ER+) breast cancer. While first-line therapies like letrozole and anastrozole are highly effective, the emergence of resistance and off-target toxicities necessitates the exploration of novel chemical scaffolds[1]. This application note details the mechanistic rationale and validated synthesis protocols utilizing 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (CAS: 915921-71-0) as a core intermediate. This bifunctional building block enables the rapid, one-step generation of highly potent imidazolylmethylpiperidine sulfonamides, yielding derivatives with low-nanomolar inhibitory activity against CYP19A1[2][3].

Mechanistic Rationale: Structural Causality in Drug Design

The strategic selection of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is driven by its precise spatial geometry and bifunctional reactivity:

  • Heme-Coordination (The Imidazole Ring): Cytochrome P450 19A1 (aromatase) relies on a heme iron (Fe²⁺) core to catalyze the aromatization of androgens into estrogens. The N3 nitrogen of the imidazole ring in this intermediate acts as a strong Lewis base, coordinating directly with the heme iron and competitively blocking the natural substrate (androstenedione)[1][3].

  • Hydrophobic Probing (The Piperidine Ring): The secondary amine of the piperidine ring serves as an ideal nucleophilic handle. By reacting this amine with various arylsulfonyl chlorides, researchers can systematically probe the hydrophobic access channel of the aromatase active site, optimizing binding affinity and enzyme selectivity[2].

Mechanism Androgen Androgens (Androstenedione) CYP19A1 CYP19A1 (Aromatase) Heme Active Site Androgen->CYP19A1 Substrate Binding Estrogen Estrogens (Estrone/Estradiol) CYP19A1->Estrogen Catalytic Aromatization Cancer ER+ Breast Cancer Proliferation Estrogen->Cancer Receptor Activation Inhibitor Imidazolylmethylpiperidine Sulfonamides Coordination Heme Iron (Fe2+) Coordination via Imidazole N3 Inhibitor->Coordination Pharmacophore Action Coordination->CYP19A1 Competitive Inhibition

Figure 1: Mechanism of CYP19A1 inhibition by imidazolylmethylpiperidine sulfonamides.

Quantitative Efficacy Data

The sulfonylation of 3-(1H-Imidazol-1-ylmethyl)piperidine yields compounds that rival or exceed the potency of current clinical standards. The table below summarizes the structure-activity relationship (SAR) data for the lead compound SYN 20028567 and its optimized derivatives[3][4].

Compound DesignationStructural Modification (R-Group on Sulfonamide)Aromatase Inhibition IC₅₀ (nM)Clinical / Research Status
Letrozole N/A (Positive Control)~10.0FDA Approved Therapy
SYN 20028567 Lead Sulfonamide Scaffold9.4Preclinical Tool[4]
Derivative 3d Bulky Halogen Substitution9.0In Vitro Evaluation[3]
Derivative 3h Optimized Aryl Substitution7.0In Vitro Evaluation[3]
Derivative 3o Optimized Aryl Substitution6.0In Vitro Evaluation[3]

Experimental Methodology: Self-Validating Synthesis Protocol

This protocol details the one-step nucleophilic substitution required to generate potent aromatase inhibitors from the trihydrochloride intermediate. The workflow is designed as a self-validating system, embedding in-process controls (IPCs) to ensure experimental integrity at every phase.

Phase 1: Preparation and Free-Basing

The intermediate is supplied as a highly stable, hygroscopic trihydrochloride salt. To act as a nucleophile, the piperidine nitrogen must be completely deprotonated.

  • Setup: Suspend 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water will rapidly hydrolyze the highly reactive sulfonyl chloride introduced in Phase 2, drastically reducing the reaction yield.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.5 eq, 4.5 mmol) dropwise over 5 minutes.

    • Causality: Exactly 3.0 equivalents of base are consumed immediately to neutralize the trihydrochloride salt and liberate the free secondary amine. An additional 1.0 equivalent acts as a proton scavenger for the HCl generated during the sulfonylation, with 0.5 eq as a kinetic excess. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Phase 2: Nucleophilic Sulfonylation
  • Reagent Addition: Dissolve the desired arylsulfonyl chloride (e.g., 4-cyanobenzenesulfonyl chloride for SYN derivatives) (1.1 eq, 1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C.

    • Causality: Sulfonylation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, favoring the highly nucleophilic secondary piperidine amine and preventing off-target reactions at the imidazole ring.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature natively. Stir for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor reaction progression via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain the plate with Ninhydrin and heat.

    • Validation: The complete disappearance of the starting material spot (which stains a distinct purple/pink due to the secondary amine) confirms the reaction has reached completion.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Causality: This mildly basic aqueous wash neutralizes any remaining acid and safely hydrolyzes unreacted sulfonyl chloride into water-soluble sulfonic acids.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (98:2 to 95:5).

    • Causality: The basic imidazole ring renders the product highly polar. A slightly polar eluent system (incorporating up to 5% Methanol) is required to overcome the strong adsorption of the imidazole nitrogen to the acidic silica stationary phase.

  • Self-Validation Checkpoint 2 (LC-MS & NMR): Analyze the purified fractions via LC-MS.

    • Validation: The presence of the

      
       molecular ion peak corresponding to the target sulfonamide, combined with a UV 254 nm purity trace of >95%, validates the successful synthesis. Expected yields range from 75% to 88%[5].
      

Workflow Step1 3-(1H-Imidazol-1-ylmethyl) piperidine 3HCl Step2 Free-Basing (DIPEA, DCM, 0°C) Step1->Step2 4.5 eq Base Step3 Sulfonylation (+ Ar-SO2Cl, RT, 12h) Step2->Step3 Nucleophilic Attack Step4 Aqueous Workup (NaHCO3 / Brine) Step3->Step4 Quench Step5 Purification (Silica Gel, DCM:MeOH) Step4->Step5 Extraction Step6 Pure Aromatase Inhibitor Step5->Step6 >95% Purity

Figure 2: Step-by-step chemical synthesis workflow for imidazolylmethylpiperidine sulfonamides.

References

  • [2] Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed / Bioorganic & Medicinal Chemistry Letters. URL:

  • [4] SYN20028567 | Aromatase Inhibitor | MedChemExpress. MedChemExpress. URL:

  • [3] Accepted Manuscript: Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Università degli Studi "G. d'Annunzio" Chieti - Pescara. URL:

  • [1] Generalisation of aromatase inhibition exhibited by phenols. ResearchGate. URL:

Sources

Application Note: Advanced Reductive Amination Protocols for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products[1]. One of the most direct, atom-economical, and highly controlled methods for the N-alkylation of piperidines is reductive amination [2].

Unlike direct alkylation with alkyl halides—which often suffers from runaway over-alkylation—reductive amination is a self-limiting process. Because piperidines are secondary amines, their condensation with aldehydes or ketones yields a highly electrophilic iminium ion intermediate rather than a stable imine[3]. Once this iminium ion is formed, it is selectively reduced to the desired tertiary amine, preventing further unwanted alkylation[4],[2].

Logical Workflow of the Transformation

The success of this reaction relies entirely on the chemoselectivity of the reducing agent. The agent must be mild enough to ignore the starting carbonyl compound but reactive enough to reduce the transient iminium ion.

Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Iminium Iminium Ion Intermediate (Highly Electrophilic) Carbonyl->Iminium + H+ (pH 4-6) Piperidine Piperidine Derivative (Secondary Amine) Piperidine->Iminium - H2O Reduction Selective Hydride Donor (e.g., STAB, BAP) Iminium->Reduction Product N-Alkylated Piperidine (Tertiary Amine) Reduction->Product

Logical workflow of piperidine reductive amination via an iminium intermediate.

Reagent Selection & Causality (The "Why")

The choice of reducing agent dictates whether the reaction can be performed in a single pot or requires a stepwise approach.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The modern gold standard for one-pot procedures. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride core. This makes STAB exceptionally selective for iminium ions over unreacted carbonyls, preventing the premature reduction of the starting material into an alcohol[5],[3].

  • Borane-Pyridine Complex (BAP): An excellent, less toxic alternative to cyanoborohydrides. BAP is highly effective for piperidine substrates and eliminates the risk of toxic nitrile impurities that can poison downstream catalysts[6].

  • Sodium Borohydride (NaBH₄): A highly reactive, non-selective reducing agent. If added to a one-pot mixture, it will immediately reduce the starting aldehyde/ketone to an alcohol before the iminium ion can form[4]. It must only be used in a strict two-step (indirect) protocol.

Quantitative Data: Reducing Agent Comparison
Reducing AgentTypical EquivalentsOptimal pHToxicity / Safety ProfileChemoselectivity (Iminium vs. Carbonyl)Protocol Type
NaBH(OAc)₃ (STAB) 1.1 - 1.54.0 - 6.0LowExcellentOne-Pot
Borane-Pyridine (BAP) 1.0 - 1.2Neutral / AcidicModerateVery GoodOne-Pot
NaBH₃CN 1.1 - 2.03.0 - 4.0High (HCN gas risk)GoodOne-Pot
NaBH₄ 1.1 - 1.5NeutralLowPoorTwo-Step (Indirect)

Experimental Protocols

Protocol A: One-Pot Direct Reductive Amination using STAB

This self-validating protocol is optimal for most aldehydes and unhindered ketones[4],[5].

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carbonyl compound (1.0 equiv.) and the piperidine derivative (1.0 - 1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration[4].

  • Acid Catalysis (Conditional): If the carbonyl is a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0 equiv.).

    • Causality Check: A mildly acidic pH (4–6) is required to protonate the carbonyl oxygen, accelerating iminium formation. However, if the pH drops below 4, the piperidine nitrogen will become fully protonated, rendering it non-nucleophilic and halting the reaction[4].

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv.) to the stirred solution at room temperature[4],[5].

    • Causality Check: The reaction is often mildly exothermic. Portion-wise addition controls the temperature and prevents localized depletion of the reagent.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the intermediate iminium mass/spot is fully consumed and replaced by the tertiary amine product[4].

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

ProtocolA Step1 1. Mix Reactants in DCE/DCM Step2 2. Add AcOH (If Ketone) Step1->Step2 Step3 3. Add STAB (Portion-wise) Step2->Step3 Step4 4. Stir at RT (Monitor TLC) Step3->Step4 Step5 5. NaHCO3 Quench & Extraction Step4->Step5

Step-by-step experimental workflow for one-pot reductive amination using STAB.

Protocol B: Stepwise (Indirect) Reductive Amination using NaBH₄

This protocol is deployed when STAB fails (e.g., highly unreactive/sterically hindered ketones) or when a stronger hydride donor is strictly required.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the carbonyl (1.0 equiv.) and piperidine (1.0 equiv.) in anhydrous methanol. Add activated 4Å molecular sieves to act as a dehydrating agent, driving the equilibrium toward iminium formation[4].

  • Validation Check: Stir at room temperature or gentle reflux. Do not proceed until TLC/NMR confirms the complete consumption of the starting aldehyde/ketone[4].

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add NaBH₄ (1.1 - 1.5 equiv.) in small portions[4].

    • Causality Check: Cooling is mandatory. It minimizes the exothermic decomposition of NaBH₄ in protic solvents (methanol) and prevents unwanted side reactions.

  • Workup: Allow the reaction to warm to room temperature. Quench with water, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate[4].

Troubleshooting & Optimization

  • Observation: Significant formation of an alcohol byproduct.

    • Root Cause: The reducing agent is attacking the starting carbonyl before the piperidine can condense with it.

    • Solution: Ensure you are using a selective agent like STAB or BAP[6]. If using NaBH₄, you must strictly enforce the two-step protocol and verify complete iminium formation before adding the hydride[4].

  • Observation: Sluggish reaction or stalled conversion.

    • Root Cause: Steric hindrance around the ketone, or insufficient acidity to drive dehydration.

    • Solution: Introduce a catalytic amount of acetic acid (AcOH) or a Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)₄) to activate the carbonyl[4]. Alternatively, gentle heating may be required for highly unreactive substrates.

References

Sources

Application Note: Preparation and Characterization of Histamine H3/H4 Receptor Antagonists Using Imidazole-Piperidine Scaffolds

[1]

Abstract & Strategic Rationale

The imidazole-piperidine scaffold represents a privileged pharmacophore in the design of histamine receptor ligands, particularly for the H3 and H4 receptor subtypes. While early generation antihistamines (H1) utilized diaryl structures, the discovery of the H3 receptor (autoreceptor) necessitated ligands that mimic the endogenous histamine structure while adding lipophilic bulk to access secondary binding pockets.

This application note details the synthetic preparation, structural validation, and pharmacological evaluation of 4-(1H-imidazol-4-yl)piperidine derivatives. These scaffolds function by bridging the orthosteric histamine binding site (via the imidazole head) and an allosteric or secondary hydrophobic pocket (via the piperidine linker).

Key Applications
  • H3 Receptor Antagonism: Modulation of neurotransmitter release (acetylcholine, dopamine, norepinephrine) for cognitive disorders (Alzheimer’s, ADHD).

  • H4 Receptor Antagonism: Immunomodulation for inflammatory conditions (asthma, pruritus).

Chemical Strategy: The "Spacer" Concept

The critical determinant of affinity in this scaffold is the "spacer"—the alkyl chain or rigid linker connecting the imidazole "head" to the basic nitrogen of the piperidine "tail."

  • The Head (Imidazole): Mimics the histamine imidazole ring. Requires protection (Trityl) during synthesis to prevent N-methylation at the wrong nitrogen (regiocontrol).

  • The Linker (Spacer): Usually a 3-4 carbon chain (propyl/butyl). Variations here determine H3 vs. H4 selectivity.

  • The Tail (Piperidine): Provides a basic center (pK_a ~9-10) for ionic interaction with Asp3.32 (transmembrane domain 3) of the GPCR.

Workflow Visualization

The following diagram outlines the convergent synthetic strategy and the downstream validation logic.

GStart1Imidazole Precursor(Trityl Protected)Step1Coupling Reaction(Nucleophilic Substitution)Start1->Step1Start2Piperidine Derivative(Substituted)Start2->Step1Step2Deprotection(Acidic Hydrolysis)Step1->Step2 Crude IntermediateProductFinal Antagonist(Imidazole-Piperidine)Step2->Product PurificationValid1Structural Validation(1H-NMR, LC-MS)Product->Valid1Valid2Functional Assay([3H]-NAMH Binding)Product->Valid2

Caption: Convergent synthetic workflow for imidazole-piperidine antagonists, moving from precursor coupling to pharmacological validation.

Detailed Synthetic Protocol

Target Compound: 1-(3-(1H-imidazol-4-yl)propyl)piperidine (General Prototype)

Phase A: Preparation of the Electrophile

To ensure regioselectivity, the imidazole nitrogen must be protected with a bulky trityl (triphenylmethyl) group.

  • Tritylation: React 4-(3-chloropropyl)-1H-imidazole with trityl chloride (Trt-Cl) in DMF using Triethylamine (TEA) as a base.

    • Conditions: Stir at RT for 12h.

    • Why: The bulky trityl group preferentially binds to the N-tau nitrogen, directing subsequent chemistry and preventing quaternary salt formation on the imidazole ring.

Phase B: Nucleophilic Substitution (Coupling)

This step links the pharmacophore head to the piperidine tail.

Reagents:

  • 1-Trityl-4-(3-chloropropyl)imidazole (1.0 eq)

  • Substituted Piperidine (e.g., 4-phenylpiperidine) (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the trityl-protected imidazole and the piperidine derivative in dry acetonitrile.

  • Activation: Add anhydrous

    
     and the catalytic KI.
    
    • Expert Insight: KI generates the in situ alkyl iodide, which is a better leaving group than chloride, accelerating the reaction (Finkelstein reaction principle).

  • Reflux: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).
    
  • Workup: Cool to RT, filter off the inorganic salts (

    
    ), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over 
    
    
    , and evaporate.
Phase C: Deprotection & Purification

The trityl group is acid-labile and must be removed to reveal the active imidazole.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of THF/MeOH (1:1) and add 2N HCl (5 eq).

  • Reaction: Reflux for 1–2 hours. The solution will turn clear as the trityl group cleaves (forming trityl alcohol/chloride byproducts).

  • Neutralization: Cool and carefully basify with 2N NaOH to pH ~10.

  • Extraction: Extract exhaustively with Chloroform/Isopropanol (3:1).

    • Note: Imidazoles are highly polar; standard ether extraction often fails.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Critical: The ammonia is required to deprotonate the silica silanols; otherwise, the basic imidazole-piperidine will "streak" and stick to the column.

Structural Characterization Criteria

Successful synthesis is validated by the following NMR signatures:

Feature1H NMR Signal (approx.

ppm)
Diagnostic Value
Imidazole C2-H 7.50 – 7.70 (s, 1H)Confirms imidazole ring integrity.
Imidazole C5-H 6.70 – 6.90 (s, 1H)Confirms lack of over-alkylation.
Linker (

)
2.30 – 2.50 (t, 2H)Confirms successful alkylation of piperidine.
Piperidine Ring 1.50 – 3.00 (multiplets)Verifies the "tail" attachment.

Pharmacological Evaluation Protocols

Assay 1: Radioligand Binding (Affinity )

This assay determines the binding affinity of your synthesized compound to the H3 receptor membrane preparations.

Materials:

  • Source: HEK-293 cells stably expressing human H3 receptor (hH3R).

  • Radioligand:

    
    -N-
    
    
    -methylhistamine (
    
    
    -NAMH) (Specific Activity ~80 Ci/mmol).
  • Reference Ligand: Thioperamide or Clobenpropit (10

    
     for non-specific binding).
    

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

  • Incubation: In 96-well plates, mix:

    • 50

      
       Membrane suspension (10-20 
      
      
      protein).
    • 50

      
      
      
      
      -NAMH (Final conc. 1-2 nM).
    • 50

      
       Test Compound (Concentration range 
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filters).

  • Counting: Add scintillation cocktail and count in a Microbeta counter.

  • Analysis: Plot competitive binding curves to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.
Assay 2: Functional GTP S Binding (Mechanism)

Since H3 is a

Signaling Pathway Visualization:

SignalingAgonistHistamine / AgonistH3RH3 Receptor(GPCR)Agonist->H3R ActivatesAntagonistImidazole-Piperidine(Your Compound)Antagonist->H3R BlocksGiGi/o Protein(Inactive)H3R->Gi GDP -> GTP ExchangeGi_ActGi-GTP(Active)Gi->Gi_ActACAdenylyl CyclaseGi_Act->AC InhibitscAMPcAMP ProductionAC->cAMP Reduced Levels

Caption: H3 Receptor Signaling Pathway. Antagonists block the Gi-mediated inhibition of Adenylyl Cyclase, effectively restoring cAMP levels.

Protocol:

  • Incubate membranes with

    
     and a standard agonist (e.g., 100 nM R- 
    
    
    -methylhistamine).
  • Add increasing concentrations of your imidazole-piperidine antagonist.

  • Result: A potent antagonist will dose-dependently decrease the radioactivity bound to the membrane (reversing the agonist effect).

References

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Source: PubMed / NIH URL:[Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. Source: bioRxiv URL:[Link][1]

  • Development of [EU]-GTP Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Source: Journal of Bioanalysis & Biomedicine URL:[Link][2]

Application Note: Coupling Strategies for 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 3-(1H-Imidazol-1-ylmethyl)piperidine is a highly versatile pharmacophore frequently utilized in the development of histamine H3 receptor antagonists, kinase inhibitors, and central nervous system (CNS) therapeutics. The primary reactive center of this molecule is the secondary amine of the piperidine ring. However, because it is supplied as a trihydrochloride (3HCl) salt to ensure stability and prevent oxidative degradation, it presents unique stoichiometric and solubility challenges during synthesis.

This application note provides detailed, self-validating protocols for the three most critical coupling reactions involving this substrate: Amide Coupling , Reductive Amination , and Buchwald-Hartwig Cross-Coupling . By explaining the mechanistic causality behind reagent selection and base stoichiometry, this guide ensures high-yielding and reproducible workflows for drug development professionals.

Physicochemical Profiling & Handling

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl contains two basic nitrogen atoms: the secondary amine of the piperidine ring (pKa ~10.5) and the N3 of the imidazole ring (pKa ~6.5). The presence of three equivalents of HCl means that at least 3.0 equivalents of base must be added simply to liberate the free base in situ.

Critical Handling Rule: Failure to fully neutralize the 3HCl salt will result in unreacted starting material, as the protonated piperidinium ion is non-nucleophilic. For reactions generating additional acidic byproducts (e.g., amide couplings), 4.0 to 5.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are mandatory.

Protocol I: Amide Coupling (HATU-Mediated)

Mechanistic Causality

For the acylation of sterically hindered secondary amines, standard carbodiimides (EDC/DCC) often yield poor results. HATU is selected as the coupling reagent because it generates an OAt-active ester intermediate. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the piperidine amine while suppressing epimerization[1].

AmideCouplingPathway Salt Piperidine 3HCl Salt (Substrate) FreeBase Free Secondary Amine (Nucleophile) Salt->FreeBase + Base Base DIPEA (4-5 eq) (Neutralization) Base->FreeBase Product Amide Product (Target) FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid (Electrophile) ActiveEster OAt-Active Ester (Intermediate) Acid->ActiveEster + HATU HATU HATU / DIPEA (Activation) HATU->ActiveEster ActiveEster->Product

Reaction pathway for HATU-mediated amide coupling of the piperidine derivative.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (2.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.

  • Neutralization & Coupling: In a separate vial, suspend 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (1.1 eq) in DMF and add DIPEA (3.0 eq) to liberate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol II: Reductive Amination

Mechanistic Causality

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reductive amination of aldehydes and ketones with secondary amines. Unlike NaBH₃CN, it is less toxic and does not require highly acidic conditions that could protonate the target amine. NaBH(OAc)₃ selectively reduces the transient iminium ion over the starting carbonyl compound[2].

Step-by-Step Methodology
  • Free-Basing: Suspend the 3HCl salt (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add DIPEA (3.0 eq) and stir for 10 minutes.

  • Iminium Formation: Add the target aldehyde or ketone (1.1 eq). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to avoid sudden temperature spikes.

  • Completion: Stir at room temperature for 12–16 hours.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and neutralize the acetic acid. Extract with DCM, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol III: Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Coupling secondary aliphatic amines with aryl halides is notoriously difficult due to competitive β-hydride elimination, which leads to imine byproducts and reduced yields. Utilizing a dialkylbiaryl phosphine ligand like RuPhos creates a sterically demanding environment around the Palladium center. This accelerates the reductive elimination step to form the C-N bond before β-hydride elimination can occur[3].

BuchwaldWorkflow Step1 Charge Flask: Pd2(dba)3, RuPhos, Aryl Halide Step2 Purge with Argon (x3) Step1->Step2 Step3 Add Piperidine 3HCl Salt & NaOtBu (4-5 eq) Step2->Step3 Step4 Add Degassed Toluene / Dioxane Step3->Step4 Step5 Heat at 80-100°C for 12-24h Step4->Step5 Step6 Cool, Filter through Celite, Concentrate Step5->Step6 Step7 Purify via Flash Chromatography Step6->Step7

Step-by-step workflow for the Buchwald-Hartwig cross-coupling utilizing RuPhos.

Step-by-Step Methodology
  • Catalyst Preparation: In a Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd) and RuPhos (5 mol%).

  • Reagent Addition: Add the aryl halide (1.0 eq), 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (1.2 eq), and sodium tert-butoxide (NaOtBu) (4.5 eq). Note: The excess base is strictly required to neutralize the 3HCl salt (3.0 eq) and drive the catalytic cycle (1.5 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Reaction: Add anhydrous, degassed toluene (0.1 M). Seal the flask and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the optimized parameters for the three primary coupling methodologies to ensure rapid comparative analysis for process scale-up.

Coupling ReactionReagents / CatalystBase (Equivalents)SolventTemp (°C)Time (h)Expected Yield
Amide Coupling HATU (1.2 eq)DIPEA (5.0 eq)DMF or DCM0 to RT2 - 475 - 90%
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DIPEA (3.0 eq)DCE or DCMRT12 - 1670 - 85%
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%)NaOtBu (4.5 eq)Toluene80 - 10012 - 2460 - 80%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

Sources

procedure for converting 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl to free base

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Converting 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl to its Free Base

Abstract

This document provides a comprehensive, field-tested protocol for the quantitative conversion of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride (3HCl) salt to its corresponding free base. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it ideal for storage and formulation. However, for many synthetic applications, particularly those requiring the nucleophilic character of the piperidine or imidazole nitrogen atoms, the free base is the requisite starting material.[1][] This protocol employs a standard acid-base liquid-liquid extraction technique, a cornerstone of organic synthesis work-ups.[3][4][5] We will detail the underlying chemical principles, provide a step-by-step experimental procedure, and address critical safety considerations for the reagents involved.

Introduction: The Rationale for Free-Basing

3-(1H-Imidazol-1-ylmethyl)piperidine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates both a secondary amine (piperidine) and an imidazole moiety, offering multiple points for chemical modification.

The trihydrochloride salt form protonates the basic nitrogen centers of the molecule: the piperidine nitrogen and likely both nitrogen atoms of the imidazole ring. This ionic character renders the molecule highly soluble in water and other polar solvents but passivates the nucleophilicity of the nitrogen atoms. To engage these sites in subsequent reactions, such as N-alkylation or acylation, deprotonation to the neutral, "free base" form is essential.[1]

The conversion process is governed by fundamental acid-base chemistry. The hydrochloride salt is treated with a strong base, typically sodium hydroxide (NaOH), to neutralize the hydrochloric acid and deprotonate the nitrogen atoms. This transformation drastically reduces the molecule's water solubility while increasing its solubility in non-polar organic solvents.[4][5] This differential solubility is then exploited in a liquid-liquid extraction to isolate the pure free base.

Compound Properties and Reagent Data

A clear understanding of the physical and chemical properties of the starting material, product, and reagents is critical for a successful experiment.

Compound / Reagent Molecular Formula Molecular Weight ( g/mol ) Appearance Solubility Key Safety Hazard
3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl C₉H₁₈Cl₃N₃286.62White to off-white solidSoluble in water, methanolIrritant
3-(1H-Imidazol-1-ylmethyl)piperidine (Free Base) C₉H₁₅N₃177.24Expected to be an oil or low-melting solidSoluble in dichloromethane, ethyl acetate; poorly soluble in waterIrritant
Sodium Hydroxide (NaOH) NaOH40.00White pellets or flakesSoluble in water (highly exothermic)Corrosive, causes severe skin and eye burns[6][7][8]
Dichloromethane (DCM) CH₂Cl₂84.93Colorless, volatile liquidImmiscible with waterIrritant, suspected carcinogen, volatile[9]
Anhydrous Sodium Sulfate (Na₂SO₄) Na₂SO₄142.04White crystalline powderReacts with waterHygroscopic

Note: The pKa of the conjugate acid of piperidine is approximately 11.1, and the pKa of the imidazolium ion is approximately 7.[][10] A strong base is therefore required to ensure complete deprotonation of the piperidinium cation.

Experimental Workflow Visualization

The following diagram outlines the complete procedure for the conversion of the hydrochloride salt to the free base.

Free_Base_Conversion cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Work-up & Isolation start Start: 3-(1H-Imidazol-1-ylmethyl) piperidine 3HCl dissolve 1. Dissolution Dissolve salt in Deionized Water start->dissolve basify 2. Basification Add 2M NaOH (aq) dropwise Target pH: 12-14 extract 3. Extraction Perform liquid-liquid extraction with Dichloromethane (DCM) (Repeat 3x) basify->extract separate Separate Layers Collect organic (bottom) layer extract->separate dry 4. Drying Dry combined organic layers over anhydrous Na₂SO₄ filter Filter to remove drying agent dry->filter evaporate 5. Solvent Removal Remove DCM via rotary evaporation filter->evaporate product Final Product: Free Base evaporate->product

Caption: Workflow for the conversion of a piperidine HCl salt to its free base.

Detailed Step-by-Step Protocol

4.1 Materials and Equipment

  • 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM), ACS grade or higher

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 250 mL Erlenmeyer flask

  • 100 mL Beaker

  • 250 mL Separatory funnel with stopper and stand

  • Magnetic stirrer and stir bar

  • pH paper (range 9-14) or calibrated pH meter

  • Filter paper and powder funnel

  • Round-bottom flask (sized appropriately for the volume of organic solvent)

  • Rotary evaporator[11][12][13][14]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

4.2 Safety Precautions

  • Sodium Hydroxide: NaOH is highly corrosive and can cause severe chemical burns.[6][8][15] Its dissolution in water is highly exothermic. Always wear appropriate PPE, including safety goggles, a face shield, and gloves. Prepare NaOH solutions in a fume hood and add pellets to water slowly; never add water to NaOH.[8]

  • Dichloromethane: DCM is a volatile organic solvent and a suspected carcinogen.[9] All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors. Ensure proper waste disposal according to institutional guidelines.

  • General: Perform a full risk assessment before beginning any chemical procedure.

4.3 Procedure

  • Dissolution of the Salt:

    • Weigh 10.0 g of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl and place it into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 50 mL of deionized water to the flask. Stir at room temperature until all the solid has completely dissolved.

  • Basification:

    • Prepare a 2M sodium hydroxide solution by carefully dissolving 8.0 g of NaOH pellets in 100 mL of deionized water in a separate beaker (Note: this will generate heat; allow the solution to cool to room temperature before use).

    • Place the Erlenmeyer flask containing the dissolved salt in a cold water bath to dissipate heat generated during neutralization.

    • While stirring vigorously, add the 2M NaOH solution dropwise to the flask.

    • Monitor the pH of the solution periodically using pH paper. Continue adding NaOH solution until the pH is stable between 12 and 14. This ensures complete deprotonation of all basic centers. A milky white precipitate of the free base may form as the solution becomes basic.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous suspension to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent it away from yourself and others to release any pressure.

    • Shake the funnel gently for 1-2 minutes, with periodic venting.

    • Place the funnel back on the stand and allow the two layers to fully separate. The organic DCM layer will be the bottom layer.

    • Carefully drain the bottom organic layer into a clean, dry 250 mL Erlenmeyer flask.

    • Repeat the extraction process two more times using 25 mL of fresh DCM for each extraction. Combine all organic extracts in the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the free base from the aqueous layer.

  • Drying the Organic Extract:

    • Add approximately 5 g of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts.

    • Gently swirl the flask. If the Na₂SO₄ clumps together, add more in small portions until some of the powder remains free-flowing. This indicates that all residual water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper placed in a powder funnel, collecting the clear, dry organic solution in a pre-weighed round-bottom flask.

  • Solvent Removal and Isolation:

    • Concentrate the solution under reduced pressure using a rotary evaporator. The process works by lowering the pressure, which reduces the boiling point of the solvent, allowing for gentle and efficient removal.[11][13][16]

    • Set the water bath temperature to 30-35 °C. Do not overheat, as this can lead to product degradation.

    • Once all the solvent has been removed, a viscous oil or a solid residue will remain in the flask. This is the free base product.

    • To remove any final traces of solvent, the flask can be placed under high vacuum for a short period.

    • Weigh the flask to determine the yield of the isolated free base.

References

  • Vertex AI Search. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Wikipedia.
  • Asynt. (2022, February 14). What Is It?
  • JoVE. (2015, March 4).
  • Stanford University. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
  • Echemi. (2022, December 8). Caustic Soda: 7 Hazards and Safety Tips You Should Know.
  • CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
  • Chemistry LibreTexts. (2022, April 7). 5.
  • CarbonFree. (2024, May 31).
  • Valudor Products.
  • Cole-Parmer.
  • Study.com.
  • University of California, Irvine. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • Grainger.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Google Patents.
  • YouTube. (2023, June 17). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine.
  • BOC Sciences. Piperidine Impurities.
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride.
  • Carl ROTH.
  • AstaTech. Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
  • PubChem. 1-[(1H-Imidazol-2-yl)methyl]piperidine.
  • Sigma-Aldrich. 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine.
  • DWK Life Sciences.
  • University of Regina.
  • Royal Society of Chemistry. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide.
  • ISM.
  • ChemScene. 3-(1-Methyl-1H-imidazol-5-yl)piperidine.
  • ChemScene. 3-((1H-Imidazol-1-yl)methyl)piperidine dihydrochloride.
  • Semantic Scholar.
  • Dove Medical Press.
  • National Institutes of Health. 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea.
  • Swissmedic. Conversion factors precursors.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
  • Advanced ChemTech.

Sources

Application Note: Advanced Peptide Synthesis and Modification Using 3-(1H-Imidazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Peptidomimetic Design, C-Terminal Modifications, and Sterically Hindered Amide Couplings

Introduction & Structural Rationale

The incorporation of privileged heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-(1H-Imidazol-1-ylmethyl)piperidine (CAS: 915921-71-0) is a highly versatile building block that effectively merges the conformational rigidity of a proline-like piperidine ring with the basic, zinc-binding, and hydrogen-bonding properties of a histidine-like imidazole moiety.

Unlike standard amino acids, this compound is utilized primarily as a C-terminal capping agent or a side-chain branching moiety . Its unique structural topology presents specific mechanistic advantages—and challenges—during peptide synthesis.

Mechanistic Advantages (The "Acylation-Resistant" Imidazole)

A notorious challenge in Solid-Phase Peptide Synthesis (SPPS) is the nucleophilicity of the unprotected histidine imidazole ring, which readily undergoes unwanted acylation. However, in 3-(1H-Imidazol-1-ylmethyl)piperidine, the imidazole ring is N1-alkylated (the nitrogen is bonded to the methylpiperidine bridge). This eliminates the acidic NH proton, rendering the imidazole ring completely resistant to acylation . Consequently, no side-chain protection is required for the imidazole moiety during coupling, streamlining the synthetic workflow. The sole reactive nucleophile is the sterically hindered secondary amine of the piperidine ring.

Table 1: Physicochemical & Structural Profile
PropertySpecification / CharacteristicSynthetic Implication
CAS Number 915921-71-0 (Free base) / 1172850-63-3 (2HCl) Ensure the free base is liberated (via DIPEA) if using the salt.
Molecular Weight 165.24 g/mol (Free base)-
Reactive Nucleophile Piperidine secondary amine (

NH)
Requires highly reactive, low-steric coupling reagents (e.g., COMU).
Imidazole Status N1-alkylated (Tertiary amine)Acylation-resistant; no Trt/Boc protection required.
Pharmacophore Role Proline/Histidine hybridIntroduces conformational constraints and target-specific binding (e.g., metalloproteases).

Mechanistic Causality in Protocol Design

Coupling a peptide to a secondary amine (the piperidine ring) is kinetically unfavorable compared to primary amines due to severe steric hindrance. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete reactions and high rates of C-terminal epimerization.

Why COMU over HATU?

To overcome the steric bulk of the piperidine ring, we strongly recommend COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). While HATU is the traditional gold standard, its dimethylamino moiety can clash with bulky secondary amines. COMU replaces this with a morpholino group, which drastically reduces steric hindrance. Furthermore, COMU exists strictly in the highly reactive uronium form and utilizes Oxyma as a leaving group, making it superior for secondary amine couplings with minimal epimerization .

Table 2: Coupling Reagent Efficacy for Piperidine-Based Secondary Amines
ReagentChemical ClassLeaving GroupSteric ToleranceEpimerization Risk
COMU UroniumOxymaHigh Low
HATU GuanidiniumHOAtModerateModerate
DIC/Oxyma CarbodiimideOxymaLow-ModerateLow
HBTU GuanidiniumHOBtLowHigh

Strategic Workflows & Experimental Protocols

We present two self-validating workflows for incorporating 3-(1H-Imidazol-1-ylmethyl)piperidine into peptides: a solution-phase coupling for fully protected fragments, and an elegant solid-phase "catch-and-release" method using Kenner safety-catch resin.

Workflow 1: Solution-Phase C-Terminal Capping

G A Peptide-COOH + COMU + DIPEA B Oxyma Active Ester Intermediate A->B C Addition of 3-(1H-Imidazol- 1-ylmethyl)piperidine B->C D Tetrahedral Intermediate C->D E Peptide-Piperidine Amide Bond D->E

Fig 1: COMU-mediated coupling mechanism for sterically hindered secondary amines.

Protocol A: Solution-Phase Coupling with COMU

Use this protocol when coupling the building block to the C-terminus of a fully protected peptide synthesized via 2-CTC resin.

  • Preparation: Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add COMU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for exactly 2 minutes. Mechanistic Note: Prolonged pre-activation with COMU can lead to guanidinylation of the amine; strictly adhere to the 2-minute window.

  • Coupling: If using 3-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride, pre-neutralize it in a separate vial with DIPEA (2.0 eq) in DMF. Add the free base (1.2 eq) to the activated peptide solution.

  • Reaction: Stir under inert atmosphere (N2/Ar) for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash with 5% NaHCO3 and brine, dry over MgSO4, and concentrate. Proceed to global deprotection (e.g., TFA/TIPS/H2O).

Workflow 2: Solid-Phase "Catch-and-Release" Cleavage

Standard SPPS yields a C-terminal acid or primary amide. To avoid the tedious process of cleaving a protected peptide and coupling in solution, we utilize Kenner Sulfonamide (Safety-Catch) Resin .

By synthesizing the peptide on this resin, the linker can be activated post-synthesis. The 3-(1H-Imidazol-1-ylmethyl)piperidine is then introduced directly to the resin, where it acts as the nucleophile—simultaneously cleaving the peptide from the solid support and forming the desired C-terminal amide bond.

G A Peptide-Sulfonamide Resin (Kenner Safety-Catch) B Alkylation (ICH2CN / DIPEA) Activation Step A->B C N-Alkyl-N-Acylsulfonamide (Highly Electrophilic) B->C D Nucleophilic Cleavage (3-(1H-Imidazol-1-ylmethyl)piperidine) C->D E C-Terminal Imidazole-Piperidine Modified Peptide D->E

Fig 2: Catch-and-release SPPS workflow using Kenner safety-catch resin cleavage.

Protocol B: Kenner Resin Activation and Cleavage

Use this protocol for direct on-resin C-terminal modification.

  • Peptide Assembly: Synthesize the desired sequence on 4-sulfamoylbenzoyl resin using standard Fmoc/tBu chemistry. Ensure the N-terminus is either Boc-protected or acetylated (Fmoc must be removed prior to activation).

  • Resin Activation: Swell the resin in NMP. Add Iodoacetonitrile (ICH2CN) (20 eq) and DIPEA (10 eq). Agitate for 24 hours at room temperature, shielded from light.

  • Washing: Drain the resin and wash extensively with NMP (5x) and THF (5x) to remove all unreacted alkylating agents. The resin is now a highly electrophilic N-alkyl-N-acylsulfonamide.

  • Nucleophilic Cleavage: Swell the activated resin in THF. Add 3-(1H-Imidazol-1-ylmethyl)piperidine (free base, 5.0 eq) dissolved in THF. Agitate for 16–24 hours at room temperature.

  • Elution: Collect the filtrate (which now contains the cleaved, C-terminal modified peptide). Wash the resin with THF and DCM, combining all filtrates.

  • Evaporation & Deprotection: Concentrate the filtrate under reduced pressure. Subject the residue to standard TFA-based global deprotection cocktails to remove side-chain protecting groups.

Conclusion

3-(1H-Imidazol-1-ylmethyl)piperidine is a powerful tool for generating peptidomimetics with enhanced basicity, target affinity, and conformational stability. By recognizing its structural nuances—specifically the acylation-resistant nature of its alkylated imidazole and the steric demands of its secondary amine—researchers can bypass traditional synthetic bottlenecks. Utilizing COMU for solution-phase couplings or Kenner safety-catch resins for solid-phase cleavage ensures high-yielding, epimerization-free integration of this privileged scaffold.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from[Link]

  • Backes, B. J., & Ellman, J. A. (1999). Solid-Phase Synthesis of Amines and Amides on a Kenner "Safety-Catch" Sulfonamide Resin. Journal of the American Chemical Society. Retrieved from[Link]

Application Note: Chemoselective N-Alkylation of Piperidine-Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Molecules containing both piperidine and imidazole moieties are ubiquitous in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, histamine receptor antagonists, and G-protein coupled receptor (GPCR) ligands. A critical synthetic bottleneck in functionalizing these scaffolds is achieving chemoselective N-alkylation . Because the molecule contains both an aliphatic secondary amine (piperidine) and an aromatic nitrogen heterocycle (imidazole), the electrophile can theoretically attack either center.

This technical guide provides a self-validating framework for directing alkylation exclusively to the desired nitrogen atom. By manipulating the fundamental acid-base chemistry and nucleophilicity of these heterocycles, researchers can bypass the need for cumbersome protecting-group strategies.

Mechanistic Rationale & Causality (E-E-A-T)

The causality behind chemoselective alkylation lies in the differential nucleophilicity of the two nitrogen centers under varying pH and solvent conditions.

  • Piperidine Nucleophilicity (Kinetic Control): The secondary amine of a piperidine ring is highly nucleophilic in its neutral state due to its aliphatic nature (conjugate acid

    
    ). Under mildly basic conditions, the neutral piperidine nitrogen readily undergoes 
    
    
    
    substitution. However, because the resulting tertiary amine is still nucleophilic, it is highly prone to over-alkylation, forming unwanted quaternary ammonium salts if the electrophile concentration is not strictly controlled.
  • Imidazole Nucleophilicity (Thermodynamic/Anion Control): Imidazole is an ambident nucleophile. In its neutral state, it is significantly less nucleophilic than piperidine. However, upon deprotonation by a strong base (imidazole N-H

    
    ), it forms an imidazolide anion. According to the Hard and Soft Acids and Bases (HSAB) principle, the imidazolide anion is a highly reactive, "hard" nucleophile that will rapidly outcompete the neutral piperidine for electrophilic attack[1][2].
    

The Causal Lever: The choice of base dictates the reaction pathway. Mild bases neutralize acid byproducts without deprotonating the imidazole, favoring piperidine alkylation. Strong bases quantitatively generate the imidazolide anion, shifting the regioselectivity entirely to the imidazole ring[2].

Chemoselective Workflow

Workflow Start Piperidine-Imidazole Substrate MildBase Mild Base (K₂CO₃, DIPEA) Solvent: MeCN State: Neutral Imidazole Start->MildBase Pathway A StrongBase Strong Base (NaH) Solvent: DMF/THF State: Imidazolide Anion Start->StrongBase Pathway B PipAlk Selective Piperidine N-Alkylation MildBase->PipAlk Sₙ2 (Aliphatic N) QuatSalt Quaternary Ammonium Salt (Over-alkylation) MildBase->QuatSalt Excess Alkyl Halide ImidAlk Selective Imidazole N-Alkylation StrongBase->ImidAlk Sₙ2 (Anion driven)

Chemoselective workflow for N-alkylation of piperidine-imidazole scaffolds based on base strength.

Optimization Data Matrix

The following table summarizes the optimized quantitative parameters required to achieve >90% chemoselectivity for either nitrogen target.

Alkylation TargetBase SelectionSolvent SystemTemperatureAlkylating Agent AdditionExpected Yield
Piperidine N

(1.5 eq)
Acetonitrile (MeCN)20–25 °CSyringe Pump (0.1 eq/hr)75–85%
Piperidine N DIPEA (2.0 eq)Dichloromethane (DCM)0 °C to RTDropwise70–80%
Imidazole N NaH (1.1 eq)Anhydrous DMF0 °C to RTBolus / Fast80–90%
Imidazole N KOtBu (1.2 eq)Anhydrous THF0 °CDropwise75–85%

Step-by-Step Experimental Protocols

Protocol A: Chemoselective N-Alkylation of the Piperidine Moiety

Objective: Alkylate the aliphatic piperidine nitrogen while leaving the aromatic imidazole intact. Design Logic: Utilizing a mild, non-nucleophilic base (


) in a polar aprotic solvent (MeCN) ensures the imidazole remains protonated and unreactive. Slow addition of the electrophile is mandatory to prevent the newly formed tertiary amine from reacting again to form a quaternary ammonium salt.
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the piperidine-imidazole substrate (1.00 equivalent) and finely powdered, anhydrous

    
     (1.50 equivalents).
    
  • Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a substrate concentration of 0.1 M. Purge the flask with inert gas (

    
     or Argon).
    
  • Electrophile Addition (Critical Step): Dissolve the alkyl halide (1.05 equivalents) in a small volume of MeCN. Using a syringe pump, add this solution to the vigorously stirring reaction mixture at room temperature over a period of 4 to 6 hours. Note: Maintaining a low steady-state concentration of the electrophile prevents over-alkylation.

  • Monitoring: Stir for an additional 2 hours post-addition. Monitor via LC-MS. The reaction is complete when the primary substrate mass is consumed, yielding the M+R mass.

  • Workup: Filter the suspension through a Celite pad to remove

    
     salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (typically using a DCM/MeOH gradient with 1% 
    
    
    
    to elute the basic tertiary amine).
Protocol B: Chemoselective N-Alkylation of the Imidazole Moiety

Objective: Alkylate the imidazole nitrogen in the presence of an unprotected piperidine. Design Logic: Sodium hydride (NaH) is used to quantitatively deprotonate the imidazole, generating the highly reactive imidazolide anion. DMF is chosen as the solvent because it effectively solvates the sodium cation, leaving the imidazolide anion "naked" and kinetically superior to the neutral piperidine[2].

  • Preparation: To a flame-dried Schlenk flask under Argon, add the piperidine-imidazole substrate (1.00 equivalent).

  • Solvation: Dissolve the substrate in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.10 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete generation of the imidazolide anion[2].

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.10 equivalents) dropwise. The highly reactive anion will consume the electrophile rapidly. Allow to warm to room temperature and stir for 2 hours[2].

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water and brine (to remove DMF), dry over 
    
    
    
    , and concentrate in vacuo[2].

Self-Validating System & Quality Control

To ensure the integrity of the protocols, the following self-validating analytical checks must be performed:

  • Validating Protocol A (Piperidine Alkylation):

    • TLC: Check the baseline of the TLC plate. A heavy baseline spot indicates the formation of quaternary ammonium salts (over-alkylation). If present, reduce the syringe pump addition rate in future runs.

    • NMR: In

      
       NMR (using DMSO-
      
      
      
      ), the highly acidic imidazole N-H proton should still be visible as a broad singlet between 11.0–13.0 ppm.
  • Validating Protocol B (Imidazole Alkylation):

    • NMR: The imidazole N-H proton (>11.0 ppm) must be completely absent.

    • Regioselectivity Check (N1 vs N3): If the imidazole is unsymmetrically substituted, alkylation may yield a mixture of N1 and N3 isomers due to steric and electronic effects[1][3]. Perform 2D NOESY or HMBC NMR to confirm the spatial relationship between the newly added alkyl protons and the adjacent imidazole ring protons.

References

  • University of Otago Research. "N-Alkylation of imidazoles." University of Otago. Available at: [Link]

Sources

Application Note: Advanced Storage and Handling Protocols for Hygroscopic Trihydrochloride (3HCl) Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary

Trihydrochloride (3HCl) salts, such as spermidine trihydrochloride and various active pharmaceutical ingredients (APIs), present significant handling challenges due to their extreme hygroscopicity. Improper handling compromises stoichiometric accuracy, accelerates chemical degradation (e.g., hydrolysis), and alters physicochemical properties[1]. This application note provides field-proven, self-validating protocols for the storage, handling, and analytical moisture validation of 3HCl salts to ensure experimental reproducibility and API integrity.

Mechanistic Basis of Hygroscopicity in 3HCl Salts

Understanding the causality behind moisture uptake is critical for effective mitigation. 3HCl salts contain three protonated basic centers and three chloride counterions.

  • Thermodynamic Driving Force: Chloride ions are highly electronegative and act as strong hydrogen-bond acceptors. The high charge density of a molecule with three chloride ions creates a massive thermodynamic driving force to absorb atmospheric water to lower the system's overall free energy.

  • Deliquescence: Unlike slightly hygroscopic compounds that merely form stable hydrates, 3HCl salts often undergo deliquescence—absorbing so much moisture that they dissolve in their own absorbed water, forming a concentrated aqueous solution[2].

  • Impact on Dosing: A weight gain of even 5% due to invisible moisture uptake leads to a proportional error in molarity when preparing stock solutions, cascading into irreproducible biological or analytical assays.

Critical Storage Parameters

To maintain the anhydrous state of 3HCl salts, storage conditions must strictly control both temperature and relative humidity (RH).

  • Temperature: Store bulk powders at 2°C to 8°C (or -20°C for long-term storage) to minimize thermal degradation[3][4].

  • Atmosphere: The primary container must be flushed with an inert, dry gas (Argon or Nitrogen) prior to sealing[4].

  • Secondary Containment: Vials should be sealed with PTFE-lined caps, wrapped in Parafilm, and stored inside a secondary desiccator cabinet containing active desiccant (e.g., indicating silica gel or Drierite)[2].

Quantitative Storage & Handling Thresholds
ParameterRecommended ThresholdCausality / Rationale
Storage Temperature 2°C to 8°CReduces thermal degradation kinetics[3].
Glovebox RH < 5%Prevents rapid moisture uptake during weighing.
Equilibration Time 2 - 4 HoursPrevents condensation on cold powder surfaces.
Karl Fischer (KF) Drift < 20 µ g/min Ensures the titration cell is completely anhydrous before sample introduction[5].

Experimental Protocol: Handling and Weighing

The most common point of failure when handling 3HCl salts is opening a cold vial in an ambient environment. Moisture in the room-temperature air will instantly condense on the cold powder. Thermal equilibration is non-negotiable.

Step-by-Step Weighing Methodology
  • Thermal Equilibration: Remove the secondary desiccator containing the 3HCl salt from the refrigerator (4°C). Do not open the desiccator. Allow the entire unit to sit at room temperature for at least 2 to 4 hours.

  • Atmospheric Control: Transfer the equilibrated, sealed vial into a controlled glovebox or a high-quality glove bag purged with dry Argon or Nitrogen (RH < 5%).

  • Preparation: Pre-tare all receiving vials or volumetric flasks. Ensure all spatulas and glassware are oven-dried (150°C for 2 hours) and cooled in the glovebox.

  • Rapid Transfer: Open the primary container, quickly transfer the required mass using a dry spatula, and immediately cap the receiving vial.

  • Re-sealing: Flush the headspace of the primary bulk container with Argon/N2, seal tightly, wrap with Parafilm, and return to the secondary desiccator before placing it back in cold storage.

HandlingWorkflow Start 1. Remove 3HCl Salt from 4°C / -20°C Storage Equilibrate 2. Equilibrate to Room Temp (in desiccator, 2-4 hrs) Start->Equilibrate Glovebox 3. Transfer to Glovebox (Argon/N2, RH < 5%) Equilibrate->Glovebox Weighing 4. Rapid Weighing into pre-tared vials Glovebox->Weighing Seal 5. Cap tightly & seal with Parafilm/PTFE Weighing->Seal Return 6. Return bulk to desiccator Flush with inert gas Weighing->Return

Fig 1: Standard Operating Procedure for handling hygroscopic 3HCl salts.

Analytical Validation: Moisture Determination

To validate the integrity of a stored 3HCl salt, moisture content must be quantified. Loss on Drying (LOD) is insufficient as it cannot distinguish between water and other volatile organic solvents. Karl Fischer (KF) Titration is the FDA-recognized gold standard for this application[6].

For trace moisture in hygroscopic APIs, Coulometric KF Titration is preferred over volumetric, as it can accurately detect water in the 10 µg to 200 mg range[5].

Protocol: Coulometric KF Titration via Solvent Extraction

Because exposing the bulk powder to ambient air during transfer to the titrator introduces error, an anhydrous extraction method is required[6].

  • Solvent Preparation: Inside the glovebox, draw 5.0 mL of anhydrous methanol (water content < 0.002%) into a dry, gas-tight syringe.

  • Extraction: Inject the solvent directly through the septum of a sealed vial containing a known mass of the 3HCl salt.

  • Dissolution: Sonicate the sealed vial for 5 minutes to ensure complete dissolution and water extraction.

  • Titration: Withdraw 1.0 mL of the dissolved sample using a gas-tight syringe and inject it directly into the conditioned KF titration cell.

  • Calculation: The titrator will automatically calculate the moisture based on the current required to generate iodine (

    
    ) electrolytically to consume the water[5]. Subtract the blank moisture value of the anhydrous methanol to determine the absolute water content of the salt.
    

Moisture Mitigation Decision Matrix

If a 3HCl salt has been exposed to moisture, its physical state will change. Use the following decision matrix to determine the appropriate corrective action.

MoistureMitigation Assess Assess Powder State (Visual Inspection) FreeFlow Free-Flowing Powder Assess->FreeFlow Clumped Minor Clumping Assess->Clumped Deliquescent Severe Caking / Deliquescence Assess->Deliquescent Proceed Proceed with Standard Glovebox Protocol FreeFlow->Proceed Dry Prepare Stock Solution Validate via KF Titration Clumped->Dry Discard Discard or Re-purify Do not use for accurate dosing Deliquescent->Discard

Fig 2: Decision tree for mitigating moisture exposure in hygroscopic powders.

Causality for Mitigation:

  • Minor Clumping: The outer layer of the powder has absorbed moisture, but the bulk may be intact. Weighing the solid directly will result in inaccurate molarity. Instead, dissolve the entire clumped batch to create a stock solution, and standardize the exact concentration using quantitative NMR (qNMR) or HPLC[2].

  • Deliquescence: The compound has absorbed enough water to form an aqueous phase. Hydrolysis of the amine hydrochloride bonds may have occurred. The batch is compromised and must be discarded or subjected to rigorous re-crystallization and lyophilization.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI[Link]

  • A Robust, Automated Karl Fischer Titration System Pharmaceutical Technology[Link]

Sources

Troubleshooting & Optimization

improving yield in synthesis with 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical nuances of working with 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride (3HCl). This highly polar, dual-nitrogen scaffold presents specific challenges in stoichiometry, chemoselectivity, and isolation. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Core Mechanistic Primer

Before troubleshooting, it is critical to understand the causality behind the behavior of this building block:

  • Stoichiometric Burden: The compound is supplied as a trihydrochloride salt[1]. This means three equivalents of HCl are locked in the crystal lattice.

  • Differential Basicity: The piperidine nitrogen (secondary amine) is highly basic (pKa ~10.4) and acts as your primary nucleophile. The imidazole nitrogen is less basic (pKa ~7.0) but is an excellent σ-donor, making it a potent metal ligand.

  • Hydrophilicity: The free base (MW 165.24) is extremely polar. Standard aqueous workups will result in near-total yield loss to the aqueous phase. Due to the instability and high polarity of free polyamines, they are typically isolated and supplied as their hydrochloride salts[2].

Troubleshooting Guides & FAQs

Q1: Why are my yields consistently low (<30%) when using the 3HCl salt directly in amidation or reductive amination? A: The root cause is stoichiometric imbalance during in-situ neutralization. Because the compound contains three equivalents of hydrochloric acid, using a standard 1.2–1.5 equivalents of an organic base (e.g., DIPEA) intended for mono-hydrochloride salts leaves the highly basic piperidine nitrogen fully protonated. As an ammonium ion, it is entirely non-nucleophilic.

  • Causality: To liberate the nucleophilic secondary amine, you must supply a minimum of 3.0 equivalents of base just to neutralize the salt lattice, plus an additional 1.2–2.0 equivalents to drive your coupling reaction.

  • Solution: Always use 4.5–5.0 equivalents of DIPEA when performing in-situ neutralization.

Q2: I tried to free-base the compound using aqueous NaOH and extracting with DCM, but I recovered almost no product. Where did it go? A: You lost your product to the aqueous layer.

  • Causality: The partition coefficient (LogP) of this low-molecular-weight diamine heavily favors the aqueous phase. Biphasic aqueous/organic extraction is fundamentally incompatible with this highly hydrophilic scaffold.

  • Solution: Employ a non-aqueous free-basing protocol . By suspending the 3HCl salt in methanol and adding a stoichiometric amount of sodium methoxide (NaOMe), the HCl is neutralized to form sodium chloride (NaCl) in anhydrous conditions[3]. Because NaCl is insoluble in methanol, it precipitates and can be filtered off, leaving the pure free base in the organic filtrate.

Q3: I am using this building block in a Buchwald-Hartwig cross-coupling, but the reaction stalls and the palladium catalyst turns black. How do I fix this? A: The imidazole ring is acting as a competing ligand, poisoning your palladium catalyst.

  • Causality: Imidazoles can strongly coordinate to transition metals (Pd, Cu, Ni), displacing your carefully selected phosphine ligands and forming inactive, insoluble metal complexes (observed as palladium black). Furthermore, if the 3HCl salt is neutralized in-situ, the massive amount of generated amine-hydrochloride salts (e.g., DIPEA·HCl) dramatically alters the ionic strength of the solvent, destabilizing the catalytic cycle.

  • Solution: First, use the pre-formed, non-aqueous free base rather than in-situ neutralization to remove chloride ions, which inhibit Pd oxidative addition. Second, switch to a more strongly coordinating, sterically demanding ligand (e.g., BrettPhos or RuPhos) to outcompete the imidazole for the metal center.

Q4: What are the best chromatographic conditions to purify derivatives synthesized from this compound? A: Normal-phase silica gel chromatography often leads to severe peak tailing and irreversible adsorption.

  • Causality: The basic piperidine and imidazole nitrogens interact strongly with the acidic silanol groups on standard silica. Purification of highly polar amine salts is often better effected by conversion to the free base, followed by specialized chromatography, and reconversion to the salt[4].

  • Solution: Use reverse-phase chromatography (C18) with a basic mobile phase modifier (e.g., 0.1% NH4OH or 10 mM Ammonium Bicarbonate in Water/Acetonitrile).

Quantitative Data: Neutralization Strategy Matrix

StrategyBase RequiredSolvent SystemByproduct GeneratedYield ImpactBest Application
In-Situ Neutralization 4.5 - 5.0 eq DIPEADMF, DMAc, or DCMSoluble DIPEA·HClModerate (50-70%)Amidation, Reductive Amination
Non-Aqueous Free-Basing 3.0 eq NaOMeAnhydrous MeOHInsoluble NaClHigh (85-95%)Cross-Coupling, SN2 Alkylation
Aqueous Extraction Excess NaOHH2O / DCMSoluble NaCl (in H2O)Severe Loss (<10%)Not Recommended

Validated Experimental Protocols

Protocol A: Non-Aqueous Free-Basing via Alkoxide Precipitation

Use this protocol prior to metal-catalyzed cross-couplings or sensitive alkylations.

  • Preparation: Suspend 10.0 mmol (2.75 g) of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl in 30 mL of anhydrous Methanol (MeOH) in a flame-dried flask under N2.

  • Neutralization: Cool the suspension to 0 °C. Slowly add 30.0 mmol (3.0 eq) of Sodium Methoxide (NaOMe) as a 25% wt. solution in MeOH dropwise over 10 minutes.

  • Precipitation: Remove the ice bath and stir for 30 minutes at room temperature.

    • Self-Validation Check: A dense white precipitate (NaCl) will form. Spot 1 μL of the supernatant onto water-dampened pH paper; it should read ~10, confirming complete neutralization.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the NaCl salts. Wash the pad with an additional 10 mL of cold MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free base as a viscous, pale-yellow oil. Use immediately in the next step.

Protocol B: In-Situ Neutralization for Amidation

Use this protocol for robust reactions like peptide coupling where soluble salts do not interfere.

  • Activation: Dissolve your carboxylic acid electrophile (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 5 minutes.

  • Addition: Add 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (1.1 eq) directly to the reaction mixture as a solid.

  • Deprotonation: Add DIPEA (5.0 eq) dropwise.

    • Self-Validation Check: Spot 1 μL of the reaction mixture onto water-dampened universal indicator paper. A color change indicating pH > 9 confirms the piperidine nitrogen is fully deprotonated and active. If pH < 9, add additional DIPEA in 0.5 eq increments.

  • Completion: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

Visual Workflows & Pathways

Workflow Start 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl Decision Reaction Type? Start->Decision InSitu In-Situ Neutralization (e.g., Amidation in DMF) Decision->InSitu Base-tolerant FreeBase Non-Aqueous Free-Basing (e.g., Cross-Coupling) Decision->FreeBase Base-sensitive/Metal Cat. AddDIPEA Add 4.0-5.0 eq DIPEA Monitor pH > 9 InSitu->AddDIPEA AddNaOMe Suspend in MeOH Add 3.0 eq NaOMe FreeBase->AddNaOMe Proceed Proceed to Reaction AddDIPEA->Proceed FilterNaCl Filter precipitated NaCl Evaporate solvent AddNaOMe->FilterNaCl FilterNaCl->Proceed

Caption: Workflow for selecting the optimal neutralization strategy for the 3HCl salt.

Pathway Salt 3HCl Salt (Unreactive) FreeBase Free Base (Active Nucleophile) Salt->FreeBase +3 eq Base Piperidine Piperidine N (pKa ~10.4) Target Site FreeBase->Piperidine Primary Nucleophile Imidazole Imidazole N (pKa ~7.0) Side Reaction Site FreeBase->Imidazole Competing Ligand Product Desired Product (High Yield) Piperidine->Product Electrophile Byproduct Metal Poisoning / N-Alkylation Imidazole->Byproduct Metal Cat.

Caption: Chemoselectivity profile of 3-(1H-Imidazol-1-ylmethyl)piperidine highlighting reaction sites.

References

  • [1] Title: 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl | 915921-71-0 | Source: ChemicalBook | URL:

  • [3] Title: US10508075B2 - Process for preparation of trientine dihydrochloride | Source: Google Patents | URL:

  • [4] Title: Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program | Source: DTIC | URL:

  • [2] Title: A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt | Source: MDPI | URL:

Sources

Technical Guide: Solubility Optimization for 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Researchers working with 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl frequently encounter severe solubility issues when attempting to dissolve the compound in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF).

The Scientific Reality: The "3HCl" designation indicates this molecule exists as a trihydrochloride salt . In this form, the piperidine nitrogen and the imidazole ring are fully protonated, creating a highly ionic crystal lattice stabilized by strong Coulombic forces.

  • The Conflict: Standard organic solvents (DCM, EtOAc) rely on van der Waals and dipole-dipole interactions, which are too weak to break the high lattice energy of the 3HCl salt.

  • The Solution: You must either (A) switch to a high-dielectric protic/polar solvent or (B) break the salt lattice chemically ("free-basing") to restore the molecule's lipophilicity.

Solubility Matrix & Solvent Selection

Use this matrix to predict solubility behavior before wasting sample material.

Solvent ClassSpecific SolventSolubility of 3HCl SaltRecommended Use Case
Protic Polar Water High (>100 mg/mL) Storage, initial dissolution for free-basing.
Protic Polar Methanol (MeOH) High Hydrogenation, reductive amination.
Aprotic Polar DMSO / DMF Moderate to High SNAr reactions, peptide coupling (with base).
Chlorinated DCM / Chloroform Insoluble (Suspension)Requires Free-Basing (See Protocol A).
Ethers/Esters THF / EtOAc Insoluble Requires Free-Basing (See Protocol A).
Hydrocarbons Hexane / Toluene Insoluble Antisolvent for precipitation.

Decision Framework (Visual Guide)

The following logic flow helps you choose the correct protocol based on your downstream application.

SolubilityLogic Start START: 3HCl Salt Goal What is your Goal? Start->Goal Reaction Chemical Reaction (Amidation, Alkylation) Goal->Reaction Extraction Extraction / Purification Goal->Extraction Analysis Analysis (LCMS/NMR) Goal->Analysis SolventCheck Can you use MeOH, DMF, or DMSO? Reaction->SolventCheck FreeBase Use Protocol A (Biphasic Free-Basing) Extraction->FreeBase D2O Use D2O or DMSO-d6 Analysis->D2O YesSolvent Use Protocol B (Direct Dissolution) SolventCheck->YesSolvent Yes NoSolvent Must use DCM/THF? SolventCheck->NoSolvent No InSitu Use Protocol C (In-Situ Neutralization) NoSolvent->InSitu

Figure 1: Decision tree for selecting the appropriate solubilization strategy.

Troubleshooting Protocols

Protocol A: Isolation of Free Base (The "Gold Standard")

Use when: You need the compound dissolved in DCM, EtOAc, or Toluene for a reaction or purification. Mechanism: Deprotonation breaks the ionic lattice, converting the charged salt into a neutral oil soluble in organic media [1][6].

Reagents:

  • 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

  • 4M NaOH (Sodium Hydroxide) or Saturated Na₂CO₃

  • DCM (Dichloromethane) or Chloroform (CHCl₃)

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve the 3HCl salt in the minimum amount of Water (approx. 5-10 mL per gram).

  • Basification: Place the aqueous solution in an ice bath. Slowly add 4M NaOH dropwise while stirring.

    • Target pH: > 12. (The piperidine pKa is ~11; you must exceed this to fully deprotonate).

    • Observation: The solution may become cloudy or an oil may separate.[1]

  • Extraction: Transfer to a separatory funnel. Add DCM (equal volume to water). Shake vigorously and vent.

    • Note: Imidazoles are highly water-soluble. Do not use Ethyl Acetate if possible; DCM/Chloroform has better extraction efficiency for polar heterocycles [7].

  • Separation: Collect the lower organic layer (DCM).

  • Repeat: Extract the aqueous layer 2-3 more times with fresh DCM to ensure quantitative recovery.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: You will obtain the free base as a viscous oil or low-melting solid, which is now soluble in standard organic solvents.

Protocol B: Solvent Switching

Use when: Your reaction tolerates polar protic/aprotic solvents.

  • Methanol/Ethanol: The 3HCl salt is generally soluble in lower alcohols. This is ideal for hydrogenations or reductive aminations.

  • DMSO/DMF: Soluble, but difficult to remove later. Use only if necessary for high-temperature SNAr reactions.

Protocol C: In-Situ Neutralization

Use when: You must run a reaction in DCM/THF but cannot perform an aqueous workup first (e.g., moisture-sensitive reagents).

Reagents:

  • Non-nucleophilic base: DIPEA (Hünig's Base) or TEA (Triethylamine).

Step-by-Step:

  • Suspend the 3HCl salt in your reaction solvent (DCM/THF). It will look like a slurry.

  • Add 3.5 to 4.0 equivalents of DIPEA/TEA.

    • Why 4 equivalents? You need 3 equivalents to neutralize the 3 HCl molecules, plus a slight excess to drive the equilibrium.

  • Stir for 15–30 minutes at Room Temperature.

    • Observation: The suspension may not clear completely (as DIPEA-HCl salt precipitates out), but the active amine species is now free in solution and reactive.

Frequently Asked Questions (FAQ)

Q1: I tried extracting with Ethyl Acetate, but my yield is very low. Why? A: The free base of this compound contains an imidazole ring and a piperidine ring, making it quite polar even in its neutral form. Ethyl Acetate is often not polar enough to pull it out of the water phase effectively. Switch to DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for better extraction efficiency [7].

Q2: Can I use Pyridine to neutralize the salt? A: Generally, no. Pyridine (pKa ~5.2) is a weaker base than the piperidine moiety (pKa ~11). Pyridine will not effectively deprotonate the piperidine salt. You must use a stronger base like TEA, DIPEA, or NaOH.

Q3: The 3HCl salt is hygroscopic and sticky. How do I weigh it accurately? A: This is common for trihydrochloride salts. Weigh the compound quickly in a low-humidity environment (glovebox or with desiccant). Alternatively, prepare a stock solution in Water or Methanol , determine the concentration, and dispense volumetrically.

Q4: I see a precipitate when I add DIPEA to the DCM suspension. Is this wrong? A: No, this is expected. The precipitate is likely DIPEA-HCl . Your reagent (the imidazole-piperidine) has likely gone into the solution as the free base. You can proceed with the reaction.

References

  • PubChem. Compound Summary: 1-[(1H-Imidazol-2-yl)methyl]piperidine.[2] National Library of Medicine.[2] Available at: [Link][2]

  • WikiDoc. Freebase (chemistry) - General Principles of Amine Extraction. Available at: [Link]

  • ResearchGate. Solubility comparison of amine salts in dichloromethane. Available at: [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Stack Exchange (Chemistry). How can I free base cystamine dihydrochloride? (Analogous Protocol). Available at: [Link]

  • Vapourtec. Solvent Miscibility and Solubility Chart. Available at: [Link]

Sources

troubleshooting neutralization of trihydrochloride salts in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the neutralization of trihydrochloride salts. As researchers, scientists, and drug development professionals, we understand that liberating a free base from its polyhydrochloride salt is a critical step that can be fraught with challenges, from incomplete reactions to product degradation. This resource is designed to explain the causality behind common issues and provide robust, field-proven protocols to ensure the success of your synthesis.

Troubleshooting Guide: Addressing Common Neutralization Issues

This section addresses specific problems you may encounter during the neutralization of a trihydrochloride salt. Each issue is presented with probable causes and actionable solutions.

Problem 1: Incomplete Neutralization or Low Yield of Free Base

You've added your base, performed the workup, and your yield is significantly lower than expected. TLC or LCMS analysis shows a large amount of remaining salt.

Probable Causes:

  • Insufficient Base: A trihydrochloride salt requires a minimum of three molar equivalents of a basic species to neutralize the three equivalents of hydrochloric acid.[1][2][3] Underestimating the required amount is a common oversight.

  • Incorrect Base Selection: The chosen base may not be strong enough to deprotonate all three ammonium centers. For a successful deprotonation, the pKa of the conjugate acid of the base you are using should be significantly higher than the pKa of the protonated amine groups on your compound.[4]

  • Precipitation Issues: The trihydrochloride salt may have poor solubility in the chosen solvent, preventing the base from accessing it. Alternatively, the partially neutralized intermediate (dihydrochloride or monohydrochloride) might precipitate, halting the reaction.[5]

  • Poor Mixing: In heterogeneous or biphasic systems, inadequate agitation can lead to a slow or incomplete reaction due to limited interfacial area.

Solutions:

  • Verify Stoichiometry: Always use a slight excess (e.g., 3.1 to 3.3 equivalents) of base to drive the equilibrium towards the free amine. For weaker bases, a larger excess may be necessary.

  • Re-evaluate Your Base: Consult a pKa table (see Table 1 below). A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the pKa of the amine you are deprotonating.

  • Improve Solubility:

    • Change the solvent to one in which the salt is more soluble.

    • If the free base is insoluble, consider a biphasic neutralization where the salt is in an aqueous layer and the free base can be extracted into an organic layer as it forms.[6]

    • Gently warming the reaction mixture can sometimes improve solubility, but must be done with caution to avoid product degradation.

  • Increase Agitation: For two-phase systems, use vigorous mechanical stirring to maximize the surface area between the phases.

Problem 2: Product Degradation During Neutralization

Your target molecule contains sensitive functional groups (e.g., esters, lactones, epoxides) and is degrading upon addition of the base.

Probable Causes:

  • Use of a Nucleophilic Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also potent nucleophiles and can cause unwanted side reactions, such as the hydrolysis of an ester.[7]

  • Excessively High pH: A very high pH environment can be detrimental to many organic molecules, leading to epimerization, elimination, or other decomposition pathways.

Solutions:

  • Switch to a Non-Nucleophilic Base: Employ a sterically hindered or weaker inorganic base.

    • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. They are strong enough to deprotonate most amine hydrochlorides but are much less nucleophilic than hydroxides.

    • Bicarbonates: For very sensitive substrates, sodium bicarbonate (NaHCO₃) can be used, although it is a much weaker base and may require heat or a large excess to be effective.[8]

  • Use an Organic Amine Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are non-nucleophilic and are often used in anhydrous conditions. However, their removal during workup can be a challenge.

  • Controlled Addition: Add the base slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize the time the product is exposed to high local concentrations of base.[8][9]

Problem 3: Difficult Workup and Purification

The neutralization appears complete, but isolating the pure product is problematic. You may be observing emulsions during extraction or co-elution of impurities during chromatography.

Probable Causes:

  • Inorganic Salt Precipitation: If using an inorganic base like NaOH or K₂CO₃, the resulting salts (NaCl, KCl) may precipitate as a fine solid that complicates phase separation or filtration.[10]

  • Solubility of Amine Salt Byproduct: When using an organic base like triethylamine (TEA), the resulting triethylammonium chloride (TEA·HCl) can have significant solubility in certain organic solvents, making it difficult to remove.

  • Emulsion Formation: The free amine product itself can act as a surfactant, leading to persistent emulsions during aqueous workup.

Solutions:

  • For Inorganic Salt Byproducts:

    • Add a sufficient amount of water to the reaction mixture to fully dissolve all inorganic salts before extraction.

    • After extraction, perform a brine (saturated aqueous NaCl) wash. This helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.[6]

  • For Organic Salt Byproducts (e.g., TEA·HCl):

    • Perform multiple washes with water to extract the water-soluble TEA·HCl salt into the aqueous phase.

    • If the product is stable, an acidic wash (e.g., dilute HCl or citric acid) can be used to protonate any residual neutralizing amine (like TEA), pulling it into the aqueous layer. Your product, now the free base, should remain in the organic layer. This must be followed by a neutral wash (water/brine) to remove the acid.[6]

  • Breaking Emulsions:

    • Add a small amount of brine and swirl gently, rather than shaking vigorously.

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Filter the entire mixture through a pad of Celite® or glass wool.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate base for my neutralization?

Choosing the right base is the most critical decision in this process. The selection depends on the pKa of your amine, the chemical stability of your molecule, and the planned workup procedure.

The fundamental principle is that a base must be strong enough to deprotonate the acid present.[4] In the case of an amine hydrochloride, the "acid" is the protonated ammonium cation (R₃NH⁺). To effectively remove the proton, the base you add (B:) must have a stronger affinity for protons than your free amine (R₃N). This is directly related to the pKa of their respective conjugate acids.

Decision Workflow for Base Selection:

The following diagram outlines a logical workflow for selecting a suitable base.

BaseSelection start Start: Neutralize Trihydrochloride Salt q1 Is the target molecule sensitive to water? start->q1 ans_aq Aqueous System q1->ans_aq No ans_non_aq Anhydrous System q1->ans_non_aq Yes q2 Is the target molecule sensitive to strong bases (e.g., ester hydrolysis)? base_strong Use Strong Inorganic Base (e.g., NaOH, KOH, LiOH) - Pros: Inexpensive, strong - Cons: Nucleophilic q2->base_strong No base_weak Use Weaker Inorganic Base (e.g., K₂CO₃, NaHCO₃) - Pros: Non-nucleophilic, cheap - Cons: Slower, may need heat q2->base_weak Yes q3 Is easy removal of the base's salt byproduct critical? base_other Consider other methods: - Solid-phase base (e.g., resin) - Biphasic system q3->base_other Yes ans_aq->q2 base_organic Use Organic Amine Base (e.g., TEA, DIPEA) - Pros: Non-nucleophilic, soluble - Cons: Workup can be difficult ans_non_aq->base_organic base_strong->q3 base_weak->q3 base_organic->q3

Caption: Decision tree for selecting a neutralization base.

Table 1: pKa Values of Common Bases in Organic Synthesis

The pKa value listed refers to the conjugate acid of the base. A higher pKa indicates a stronger base.

BaseConjugate AcidpKa of Conjugate AcidTypical Use Case
Sodium Hydroxide (NaOH)H₂O15.7[11][12]General purpose, strong, aqueous
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Non-nucleophilic, aqueous/biphasic
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4Very mild, for acid-sensitive compounds
Triethylamine (TEA)Et₃NH⁺10.7Organic-soluble, non-nucleophilic
Diisopropylethylamine (DIPEA)DIPEA-H⁺11.0Sterically hindered, non-nucleophilic
Ammonia (NH₃)NH₄⁺9.2Aqueous or gas, can be hard to remove
Q2: How many equivalents of base are truly needed for a trihydrochloride?

A trihydrochloride salt (Compound·3HCl) is analogous to a triprotic acid.[1][3][13] The neutralization occurs in a stepwise fashion, with three distinct equivalence points corresponding to the removal of each proton.[2][3][13]

  • Compound-H₃³⁺ + Base ⇌ Compound-H₂²⁺ + Base-H⁺

  • Compound-H₂²⁺ + Base ⇌ Compound-H¹⁺ + Base-H⁺

  • Compound-H¹⁺ + Base ⇌ Compound (Free Base) + Base-H⁺

To ensure the complete formation of the neutral free base, you must add at least 3.0 molar equivalents of your base. In practice, it is highly recommended to use a slight excess (e.g., 3.1-3.3 equivalents) to push the equilibrium fully to the product side, accounting for any impurities or measurement inaccuracies.

Q3: How can I monitor the progress of the neutralization?

Monitoring the reaction is key to ensuring it has gone to completion before proceeding to a potentially lengthy workup.

  • pH Monitoring: For aqueous or biphasic systems, this is the most direct method. You can use pH indicator paper for a rough estimate or a calibrated pH meter for precise measurement.[8][14] The reaction is generally complete when the pH becomes stable in the desired basic range (typically pH 9-11 for complete deprotonation of an amine).

  • TLC/LCMS Analysis: Withdraw a small aliquot of the reaction mixture. Quench it with water and extract with a small amount of an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate or analyze by LCMS. The disappearance of the water-soluble salt starting material and the appearance of the organic-soluble free base product indicates reaction progress.

  • Solubility Change: Often, the hydrochloride salt is soluble in a polar solvent (like water or methanol) while the free base is not.[5] The precipitation of a solid can indicate the formation of the product. Conversely, if the salt is insoluble and the free base is soluble, you will see the solid starting material disappear.

Q4: What is a biphasic neutralization and when is it advantageous?

A biphasic neutralization is performed in a two-phase solvent system, typically an organic solvent (like dichloromethane or ethyl acetate) and water.

Workflow for Biphasic Neutralization:

BiphasicWorkflow A 1. Dissolve/Suspend Trihydrochloride Salt in Organic Solvent + Water B 2. Cool mixture (e.g., 0 °C) and begin vigorous stirring A->B C 3. Slowly add aqueous solution of base (e.g., K₂CO₃) B->C D 4. Monitor pH of aqueous layer until it is stable (pH ~10) C->D E 5. Transfer to Separatory Funnel and separate layers D->E F 6. Wash Organic Layer with Water, then Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄), filter, and concentrate F->G H Purified Free Base G->H

Caption: General workflow for a biphasic neutralization.

Advantages:

  • Protection of Sensitive Groups: It is ideal for compounds that are sensitive to water or prolonged exposure to base.[7] The free base is continuously extracted into the organic phase as it is formed, minimizing its time in the aqueous basic environment.

  • Improved Workup: Byproducts like inorganic salts remain exclusively in the aqueous phase, simplifying the isolation of the product from the organic layer.[6]

  • Overcoming Solubility Issues: It is effective when the salt has high water solubility and the free base has high organic solubility.

Experimental Protocols

Protocol 1: Standard Aqueous Neutralization and Extraction

Use Case: For a water-stable compound where the free base has good solubility in a common, water-immiscible organic solvent.

  • Dissolution: Dissolve the trihydrochloride salt (1.0 eq) in deionized water. If solubility is low, a co-solvent like methanol or THF can be added, but it must be removed later.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Base Addition: Prepare a solution of potassium carbonate (K₂CO₃, 3.3 eq) in water. Add this solution dropwise to the stirred salt solution over 15-30 minutes.

  • pH Check: After the addition is complete, check the pH of the aqueous solution using a pH strip or meter. It should be >10. If not, add more base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free base with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base.

Protocol 2: Anhydrous Neutralization with an Organic Base

Use Case: For a water-sensitive compound or when anhydrous conditions are required for a subsequent reaction.

  • Suspension: Suspend the trihydrochloride salt (1.0 eq) in a dry organic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the suspension to 0 °C with stirring.

  • Base Addition: Add triethylamine (TEA, 3.3 eq) dropwise via syringe.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction often transforms from a thick slurry to a finer, more mobile suspension as the TEA·HCl salt forms.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated triethylammonium chloride. Wash the filter cake with fresh dry solvent.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure. The crude product will likely contain residual TEA or TEA·HCl.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or by an acidic wash if the compound is stable to it (reverting to a biphasic workup).

References
  • pka_bases. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • pka bases.cdx. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved March 7, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved March 7, 2026, from [Link]

  • Quora. (n.d.). What is the process for neutralizing hydrochloric acid in a solution? Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved March 7, 2026, from [Link]

  • Revise Chemistry with Mr B. (2022, November 19). How to measure the pH changes during NEUTRALISATION. YouTube. Retrieved March 7, 2026, from [Link]

  • Save My Exams. (n.d.). Neutralisation - IGCSE Chemistry Revision Notes. Retrieved March 7, 2026, from [Link]

  • Quora. (n.d.). Why does acid-base stoichiometric calculation not agree with titration point of neutralization (that mole of acid should equal to mole of base)? Retrieved March 7, 2026, from [Link]

  • SparkL. (n.d.). pH Changes During Neutralization. Retrieved March 7, 2026, from [Link]

  • The Physics Classroom. (n.d.). Neutralization of a Strong Acid and Weak Base: pH at Equivalence Point. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). Polyprotic Titrations Explained. Retrieved March 7, 2026, from [Link]

  • Digital Analysis. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. Retrieved March 7, 2026, from [Link]

  • Perlego. (n.d.). Polyprotic Acid Titration | Overview & Research Examples. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, February 29). Titration of a Weak Polyprotic Acid. Retrieved March 7, 2026, from [Link]

  • CoAction Specialty. (n.d.). Neutralizing Acids and Bases – Quick Tips. Retrieved March 7, 2026, from [Link]

  • StudySmarter. (n.d.). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved March 7, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved March 7, 2026, from [Link]

  • MedLife Mastery. (n.d.). Acid-Base Neutralization - MCAT Content. Retrieved March 7, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Neutralization of Heat Stable Salts Revisited. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US5283006A - Neutralizing amines with low salt precipitation potential.

Sources

preventing degradation of 3-(1H-Imidazol-1-ylmethyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide Subject: Preventing Degradation of 3-(1H-Imidazol-1-ylmethyl)piperidine Ticket ID: #IMG-PIP-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with 3-(1H-Imidazol-1-ylmethyl)piperidine , a bifunctional building block containing a secondary amine (piperidine) and a basic imidazole ring. While structurally robust, this compound exhibits specific sensitivities to oxidative stress , atmospheric carbon dioxide , and moisture .

This guide moves beyond generic "store at 4°C" advice. It provides a mechanistic understanding of why degradation occurs and how to implement a self-validating storage protocol.

Module 1: The Mechanistic Basis of Degradation

To prevent degradation, we must first understand the enemy. This molecule has two primary "Achilles' heels":

  • The Secondary Amine (Piperidine Ring):

    • CO₂ Scavenging: Secondary amines are nucleophilic and will react with atmospheric CO₂ to form carbamic acid derivatives (carbamates). This often manifests as a white crust or precipitate on the cap or liquid surface.

    • Oxidation: Over time, exposure to oxygen can lead to the formation of N-oxides or imine impurities, particularly if the sample is exposed to light which catalyzes radical formation [1, 2].

  • The Imidazole Ring:

    • Hygroscopicity: The basic nitrogen (N-3) in the imidazole ring is a hydrogen bond acceptor, making the compound significantly hygroscopic. Absorbed water hydrolyzes the carbamates mentioned above and accelerates general decomposition [3].

Module 2: Storage Protocol Decision Tree

Do not guess your storage conditions. Use this logic flow to determine the optimal environment based on your usage frequency.

StorageLogic Start New Shipment Received Usage Expected Usage Frequency? Start->Usage Daily Daily / Weekly Usage->Daily Active Project LongTerm Monthly / Archival Usage->LongTerm Backup Stock Desiccator Desiccator Cabinet (RT, Dark, Silica Gel) Daily->Desiccator Aliquot Aliquot into single-use Amber Vials LongTerm->Aliquot Purge Purge Headspace with Argon/Nitrogen after use Desiccator->Purge Critical Step Seal Seal with Parafilm/Teflon + Inert Gas Overlay Aliquot->Seal ColdStorage Cold Storage (-20°C preferred, 4°C acceptable) Seal->ColdStorage

Figure 1: Decision matrix for storage based on experimental throughput. Note that frequent warming/cooling cycles are more damaging than constant room temperature storage for active samples.

Module 3: Troubleshooting Degradation Indicators

If you suspect your compound has degraded, cross-reference your observations with this diagnostic table.

Observation Likely Chemical Cause Remediation / Action
Color Change (Yellow/Brown) Oxidation of the amine to N-oxides or radical coupling products. Often light-catalyzed [4].Purify: Distillation (if liquid) or Column Chromatography. Store in amber glass.
White Crust/Solid on Cap Carbamate Formation due to reaction with atmospheric CO₂.Filter: If solid is suspended, filter. If on cap, wipe clean. Purge headspace with Argon.
Viscosity Increase Polymerization/Oligomerization or significant water absorption (hydrogen bonding network).Check Water Content: Run Karl Fischer titration. Dry over molecular sieves or redistill.
Loss of Solubility Salt Formation (Carbonate salts) or photo-degradation products.Solubility Test: Check solubility in dilute acid. If insoluble, degradation is irreversible.

Module 4: The "Zero-Exposure" Aliquoting Workflow

The moment you open the manufacturer's bottle, degradation begins. To maintain >98% purity, follow this Zero-Exposure Protocol when handling the bulk material.

Required Materials:

  • Glove box or inverted funnel with Argon line.

  • Amber glass vials (crimped caps preferred over screw caps).

  • Parafilm.[1]

AliquotWorkflow Step1 1. Equilibration Allow bottle to reach RT in desiccator to prevent condensation. Step2 2. Inert Gas Blanket Open bottle only under flow of Argon/N2. Step1->Step2 Step3 3. Rapid Transfer Pipette into pre-labeled amber vials. Step2->Step3 Step4 4. Headspace Purge Gently blow inert gas into vial before capping. Step3->Step4 Step5 5. Double Seal Apply Parafilm over cap. Store at -20°C. Step4->Step5

Figure 2: Workflow for aliquoting hygroscopic amines. Step 1 is the most frequently skipped but is critical to prevent water condensation inside the cold bottle.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in plastic (polypropylene) tubes? A: Not recommended for long-term storage. While chemically compatible, standard plastics are permeable to oxygen and moisture over months. For storage >2 weeks, always use Amber Glass with phenolic or Teflon-lined caps.

Q2: I see a small amount of precipitate. Can I still use the liquid? A: Likely yes, but with caution. The precipitate is often the carbamate salt (reaction with CO₂).

  • Protocol: Centrifuge the sample to pellet the solid. Use the supernatant.

  • Verification: Run a quick ¹H-NMR. The carbamate peak is usually distinct/broad. If the piperidine ring signals are intact, the supernatant is usable.

Q3: How do I remove water if the sample has become wet? A:

  • For small amounts: Add activated 4Å Molecular Sieves directly to the vial and let stand for 24 hours.

  • For bulk: Dissolve in DCM, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Note: Avoid heating above 40°C during concentration to prevent thermal degradation.

Q4: Is -80°C better than -20°C? A: Diminishing returns apply here. -20°C is sufficient to arrest thermal degradation. -80°C adds risk of seal failure due to extreme contraction of materials (glass/plastic mismatch) and is unnecessary for this class of molecule.

References

  • Biosynce . (2025).[1][2][3][4] Under what conditions does piperidine decompose? Retrieved from

  • BTC PharmTech . (2025). Storage stability of Piperidine Series compounds. Retrieved from

  • Luo, H., et al. (2025). Influence of imidazole derivatives on the dielectric and energy storage performance of epoxy. ResearchGate. Retrieved from

  • Diplomata Comercial . (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from

  • Fisher Scientific . (2025).[3] Safety Data Sheet: 1-Methyl-1H-imidazole-5-carbohydrazide. Retrieved from

Sources

minimizing side reactions when using imidazole-piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimization Guide Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Support Center

You have reached the technical hub for the Imidazole-Piperidine scaffold. This structural motif is ubiquitous in H3/H4 receptor antagonists and antifungal agents, yet it presents a unique "dual-reactivity" challenge: the basic/nucleophilic nature of the piperidine combined with the amphoteric, tautomeric nature of the imidazole.

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Failure: Inseparable mixtures of N1/N3 isomers during alkylation.

  • Catalyst Death: Palladium poisoning during cross-coupling reactions.

  • Piperidine Instability: Unwanted oxidation and bis-alkylation.

Module 1: The Regioselectivity Crisis (N-Alkylation)

User Query: "I am alkylating a 4-substituted imidazole-piperidine intermediate using an alkyl halide and


. I consistently get a 60:40 mixture of regioisomers that are impossible to separate by flash chromatography. How do I force a single isomer?"
Root Cause Analysis

The imidazole ring exists in a tautomeric equilibrium. When deprotonated, the resulting imidazolate anion has electron density distributed across both nitrogens (N1 and N3).[1] Without specific directing forces, the electrophile (


) attacks both, often favoring the less sterically hindered position (N1) only marginally over the more hindered one (N3).
Troubleshooting & Solutions
StrategyMechanismProtocol Adjustment
Steric Blocking Kinetic Control: Use a bulky protecting group (Trityl) that physically blocks the adjacent nitrogen.Switch Reagent: Use Trityl chloride (Trt-Cl) first. The bulky trityl group will selectively bind to the less hindered nitrogen, forcing subsequent reactions to the other position or allowing purification before deprotection.
The "SEM Switch" Directing Group: The SEM (2-(trimethylsilyl)ethoxymethyl) group allows for regioselective lithiation or alkylation.[2]Protocol: Protect with SEM-Cl

Functionalize C2 or C5

Deprotect with TBAF/TFA [1].
Solvent Effects Thermodynamic Control: In non-polar solvents, the specific solvation of the cation (

,

) can influence the tight ion-pairing with the imidazolate, altering the attack vector.
Switch Solvent: Move from DMF (polar aprotic) to Toluene or THF. While reaction rates drop, regioselectivity often improves due to tighter ion pairing [2].
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Imidazole Alkylation CheckSub Is the Imidazole C4-Substituted? Start->CheckSub Direct Direct Alkylation (Base/R-X) CheckSub->Direct No Strategy Protect Strategy: Steric Protection CheckSub->Protect High Purity Needed ResultMix Result: ~1:1 Mixture (N1/N3) Direct->ResultMix Trityl Use Trityl (Trt) Group Protect->Trityl StericPush Sterics force Trt to N1 (Less Hindered) Trityl->StericPush Alkylate Alkylate with R-X (Forces N3) StericPush->Alkylate Deprotect Acid Deprotection Alkylate->Deprotect Final Final Product: Single Regioisomer Deprotect->Final

Caption: Workflow to bypass statistical mixtures in imidazole alkylation using steric directing groups.

Module 2: Catalyst Deactivation (Cross-Coupling)

User Query: "My Buchwald-Hartwig amination works fine on phenyl chlorides, but when I try to couple my imidazole-piperidine intermediate, the reaction stalls at 10% conversion. Adding more Pd doesn't help."

Root Cause Analysis

Imidazoles are notorious catalyst poisons. The


 nitrogen (N3) is a strong 

-donor that binds irreversibly to the Palladium center, displacing the phosphine ligands and forming a stable, inactive "Pd-imidazole" complex. This shuts down the catalytic cycle before oxidative addition can occur [3].
Troubleshooting & Solutions
  • Ligand Overhaul (The "Bulky" Solution):

    • Why: You need a ligand bulky enough to physically prevent the imidazole nitrogen from approaching the Pd center, while still allowing the oxidative addition of the aryl halide.

    • Recommendation: Switch to BrettPhos or tBuXPhos . These ligands create a "protective shell" around the Pd.

    • Alternative: Use NHC (N-Heterocyclic Carbene) ligands like IPr or SIPr , which bind Pd more tightly than the imidazole impurity can [4].

  • Masking the Poison:

    • If ligand switching fails, protect the imidazole nitrogen with a Boc or SEM group before the coupling step. This removes the lone pair availability.

Visual Logic: Catalyst Poisoning Mechanism

CatalystPoison ActiveCat Active Catalyst [L-Pd(0)] Poisoned Inactive Complex [Pd-Imidazole] ActiveCat->Poisoned Standard Ligand (PPh3, dppf) ProtectedPd Sterically Shielded Pd (Imidazole cannot bind) ActiveCat->ProtectedPd Add Bulky Ligand Imidazole Free Imidazole (Substrate) Imidazole->Poisoned Coordination Imidazole->ProtectedPd Blocked by Sterics BulkyLigand Bulky Ligand (BrettPhos) Cycle Catalytic Cycle Continues ProtectedPd->Cycle Substrate Coupling

Caption: Mechanism of Pd-catalyst poisoning by imidazole and the steric prevention strategy.

Module 3: Piperidine Instability

User Query: "I see a +16 mass unit impurity during the workup of my piperidine intermediate. Also, the product turns yellow upon standing."

Root Cause Analysis
  • Oxidation (M+16): Piperidines, especially those with electron-rich substituents, are susceptible to N-oxidation (forming N-oxides) or dehydrogenation to pyridines/dihydropyridines when exposed to air or oxidants [5].

  • Bis-Alkylation: During reductive amination, the secondary amine product is more nucleophilic than the primary amine starting material, leading to over-alkylation.

Troubleshooting & Solutions
  • Preventing Oxidation: Store free piperidines under Argon/Nitrogen.[3] If M+16 is observed, treat the crude mixture with mild reducing agents (e.g.,

    
     or 
    
    
    
    ) during workup to reduce N-oxides back to the amine.
  • Preventing Bis-Alkylation: Use a Boc-protected piperidone for reductive aminations, or use a large excess of the amine component (5-10 eq) if coupling an alkyl halide.

Experimental Protocols
Protocol A: Regioselective Alkylation via Trityl Protection

Use this when direct alkylation yields inseparable mixtures.

  • Protection:

    • Dissolve imidazole intermediate (1.0 eq) in DCM.

    • Add

      
       (2.0 eq) and Trityl Chloride (Trt-Cl, 1.1 eq).
      
    • Stir at RT for 4h. The Trt group preferentially protects the less hindered nitrogen (usually N1).

    • Result: N1-Trt-imidazole.

  • Alkylation:

    • Dissolve N1-Trt-imidazole in MeCN.

    • Add Alkyl Halide (1.2 eq).[2] Note: Base is not always needed if forming the quaternary salt, otherwise use highly hindered base.

    • Heat to 60°C. Alkylation is forced to occur at N3 .

    • Result: Quaternary imidazolium salt (or N3-alkylated product).

  • Deprotection:

    • Treat with dilute acetic acid/MeOH or TFA/DCM (1:10).

    • The Trt group falls off, leaving the N3-alkylated product as the major isomer.

Protocol B: Buchwald-Hartwig Coupling (Imidazole-Compatible)

Use this for coupling aryl halides to the piperidine nitrogen in the presence of an imidazole ring.

  • Reagents:

    • Substrate: Piperidine-Imidazole (1.0 eq).

    • Partner: Aryl Bromide (1.2 eq).

    • Catalyst:

      
       (2 mol%).
      
    • Ligand: BrettPhos or RuPhos (4-6 mol%). Crucial: High Ligand:Pd ratio prevents poisoning.

    • Base:

      
       (sodium tert-butoxide) (2.0 eq).
      
    • Solvent: Anhydrous Dioxane or Toluene (degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, and Base.

    • Purge with Argon (3 cycles).

    • Add solvent and substrates.[1][2][4]

    • Heat to 100°C for 12h.

  • Workup:

    • Filter through Celite to remove Pd black.[4]

    • Scavenging: If residual Pd remains (often coordinated to imidazole), treat the organic phase with SiliaMetS® Thiol or Imidazole scavengers to pull the metal out before chromatography.

References
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. Retrieved from 5

  • ResearchGate. (2024). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation. Retrieved from 6[7][6][8]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from 9

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Retrieved from 10

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from 3

Sources

Technical Support Center: Purification of 3-(1H-Imidazol-1-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case Ticket: #PUR-882-IMDZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Tailing, Water-Solubility, and Metal Coordination in Imidazole-Piperidine Scaffolds

Introduction: The Molecular Challenge

You are likely encountering difficulties because 3-(1H-Imidazol-1-ylmethyl)piperidine possesses a "perfect storm" of physicochemical properties that complicate standard purification:

  • Dual Basicity: It contains a highly basic secondary amine (Piperidine,

    
    ) and a moderately basic aromatic nitrogen (Imidazole N-3, 
    
    
    
    ).
  • Silanol Interaction: The piperidine moiety acts as a strong hydrogen bond acceptor/donor, interacting irreversibly with acidic silanols on standard silica gel, causing severe peak tailing (streaking).

  • Metal Chelation: The imidazole ring is an excellent ligand for transition metals (Pd, Cu) used in cross-coupling reactions, leading to colored, metal-contaminated oils that resist crystallization.

  • High Polarity: The molecule is often water-soluble at neutral/acidic pH, making aqueous workup yields poor.

This guide provides field-proven protocols to address these specific failure modes.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on TLC and column."

The Mechanism of Failure

Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol (

) groups. Your piperidine derivative becomes protonated (

) upon contact, effectively turning your column into a cation-exchange resin.
Protocol A: The "Basified Silica" Slurry Method

Use this for normal phase flash chromatography when standard TEA modifiers fail.

Reagents:

  • Triethylamine (TEA) or

    
     (28% aq).
    
  • Dichloromethane (DCM) / Methanol (MeOH).

Step-by-Step:

  • Deactivation: Suspend your required amount of silica gel in a flask with DCM containing 1% TEA . Swirl for 5 minutes. This neutralizes the acidic sites before the sample touches them.

  • Packing: Pour this slurry into the column.

  • Eluent Preparation: Prepare your mobile phase (e.g., DCM:MeOH 90:10) and add 1% TEA (or 1%

    
    ) to the entire volume.
    
    • Note:

      
       is superior for highly polar compounds but requires vigorous mixing to dissolve in DCM/MeOH mixtures.
      
  • Loading: Load your sample as a liquid injection (if soluble) or dry load on Celite (never dry load on acidic silica for this compound).

Protocol B: HILIC (Hydrophilic Interaction Chromatography)

Use this when the compound elutes in the void volume of Reverse Phase (C18) or is too polar for silica.

Why it works: HILIC uses a water-rich layer on the surface of a polar stationary phase (Silica or Amide) to partition polar amines.

ParameterRecommendation
Column Bare Silica or Amide-functionalized (e.g., TSKgel Amide-80, XBridge Amide)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8) in Water
Mobile Phase B Acetonitrile (ACN) (Do not use MeOH)
Gradient Start high organic (95% B)

lower organic (60% B). Note: Opposite of C18.[1]

Module 2: Workup & Extraction Strategies

Issue: "I see my product in the LCMS of the aqueous layer, but it won't extract into DCM or EtOAc."

The "Salting-Out" Rescue Protocol

The partition coefficient (


) of piperidine derivatives drops drastically below pH 10. You must suppress ionization and decrease water solubility.

Step-by-Step:

  • pH Adjustment: Cool the aqueous layer to 0°C. Add 2M NaOH dropwise until pH > 12. (Piperidine is fully deprotonated only at pH > 11).

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains). This increases the ionic strength, forcing organics out ("Salting Out").

  • Solvent Choice: Do NOT use pure EtOAc or DCM.

    • Recommended:DCM : Isopropanol (3:1) or n-Butanol .

  • Extraction: Perform 3-4 extractions. The n-Butanol layer can be concentrated directly (high bp, use azeotrope with heptane if needed).

Module 3: Metal Scavenging (Pd/Cu Removal)

Issue: "The product is a brown oil, but it should be a white solid. NMR shows broad peaks."

The Coordination Problem

Imidazole nitrogens bind Palladium (II) species tightly. Standard Celite filtration is insufficient.

Protocol: Thiol-Silica Scavenging

Reagents: SiliaMetS® Thiol or equivalent (functionalized silica).

  • Dissolution: Dissolve crude material in THF or MeOH (10 mL/g).

  • Loading: Add the Scavenger resin (typically 20-50 wt% relative to crude mass, or 4-5 equivalents relative to Pd loading).

  • Incubation: Stir at 40°C for 4 hours. Heat is crucial to overcome the kinetic barrier of the Imidazole-Pd bond.

  • Filtration: Filter through a 0.45

    
     PTFE pad or fine sintered glass.
    
  • Result: The filtrate should be significantly lighter. If color persists, repeat with "Thiourea" functionalized scavengers.

Visual Troubleshooting Guides

Workflow 1: Chromatography Decision Tree

ChromatographyLogic start Start: Crude Amine Mixture solubility Is it soluble in DCM? start->solubility polar Is it highly polar? (LogP < 0) solubility->polar No (Water/MeOH soluble) np_route Normal Phase Silica solubility->np_route Yes rp_check Reverse Phase (C18) polar->rp_check No (Moderately Polar) hilic HILIC Mode (ACN/Buffer) polar->hilic Yes (Very Hydrophilic) modifier Add 1% TEA or NH4OH to Mobile Phase np_route->modifier Required ph_check pH Strategy rp_check->ph_check high_ph High pH Buffer (NH4HCO3, pH 10) ph_check->high_ph Suppress Ionization

Caption: Decision logic for selecting the correct stationary phase based on solubility and polarity.

Workflow 2: Aqueous Workup Logic

WorkupLogic aq_layer Product in Aqueous Layer ph_adjust Adjust pH > 12 (2M NaOH) aq_layer->ph_adjust salt Saturate with NaCl (Salting Out) ph_adjust->salt solvent Extract with DCM:IPA (3:1) salt->solvent

Caption: Optimized extraction protocol for water-soluble basic amines.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for silica chromatography? A: No. Acetone can react with the secondary amine of the piperidine to form an enamine or hemiaminal (Schiff base intermediate) on the slightly acidic silica surface. Stick to DCM/MeOH or EtOAc/MeOH systems with basic modifiers.

Q: Why does my NMR show a "double" set of peaks? A: This is often due to protonation equilibrium in the NMR solvent. If you use


, the acidic nature of the chloroform (often containing trace HCl) can partially protonate the imidazole or piperidine.
  • Fix: Shake your NMR tube with solid

    
     and filter, or switch to 
    
    
    
    or
    
    
    with a drop of
    
    
    .

Q: I used TFA in my Prep-HPLC. How do I get the free base back? A: TFA forms a strong salt with piperidine. Evaporating the fraction leaves you with the TFA salt (hygroscopic gum).

  • Protocol: Dissolve the salt in MeOH. Pass it through a Carbonate-functionalized silica cartridge (Solid Phase Extraction) or an anion exchange resin (e.g., Amberlyst A-21). Elute with MeOH. The TFA stays on the resin; your free base elutes.

References

  • Teledyne ISCO. (2017). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[4] (Provides analogous pKa data for piperidine derivatives). Retrieved from [Link]

Sources

removing excess HCl from 3-(1H-Imidazol-1-ylmethyl)piperidine prior to reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the isolation and freebasing of highly polar, multi-nitrogen heterocycles. 3-(1H-Imidazol-1-ylmethyl)piperidine is a classic example of a deceptively simple molecule that causes significant downstream reaction failures (e.g., in cross-coupling, acylation, or alkylation) if its hydrochloride (HCl) salt is not properly removed.

This guide provides field-proven, self-validating methodologies to remove excess HCl without sacrificing yield to aqueous partitioning.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of your compound is the first step in troubleshooting. The presence of two distinct basic centers dictates our neutralization strategy. If you misjudge the basicity or polarity of this compound, you will inevitably lose it during workup.

Table 1: Physicochemical Properties & Workflow Implications

ParameterValueCausality & Experimental Impact
Piperidine pKa ~11.0[1]Highly basic secondary amine. Requires a strong base (e.g., NaOMe, Amberlyst A21) to fully deprotonate. Weak bases like NaHCO

will leave it partially protonated.
Imidazole pKa ~7.0[1]Weakly basic tertiary nitrogen. Deprotonates easily, but its presence increases the overall polarity and water-solubility of the freebase.
Aqueous Partitioning High (Freebase & Salt)The freebase is highly soluble in water due to extensive hydrogen bonding. Standard aqueous/organic extraction (e.g., H

O/DCM) will result in severe product loss[2].
Physical State Oil (Freebase) / Solid (Salt)The freebase typically isolates as a viscous oil. Converting back to a salt is required if crystallization is necessary for purification[3].

Freebasing Workflow & Decision Matrix

Selecting the right method depends on your scale and the sensitivity of your downstream reaction to trace water or inorganic salts.

FreebasingWorkflow A Crude 3-(1H-Imidazol-1-ylmethyl)piperidine HCl B Assess Downstream Reaction Moisture & Salt Tolerance A->B C Method A: Ion-Exchange Resin (Amberlyst A21 in MeOH) B->C Small-to-mid scale High purity needed D Method B: Non-Aqueous Alkoxide (NaOMe in MeOH) B->D Large scale Cost-sensitive G Aqueous Biphasic Extraction (NaOH / DCM) B->G Avoid if possible E Filter Resin & Concentrate Yields pure freebase C->E F Filter NaCl & Concentrate Yields freebase + trace NaCl D->F H Low Yield due to High Aqueous Partitioning G->H

Logical decision tree for selecting a freebasing method for highly polar diamines.

Validated Methodologies

Note: Every protocol below is designed as a self-validating system to ensure you do not carry failed material into expensive downstream steps.

Method A: Solid-Phase Neutralization via Basic Ion-Exchange (Recommended for <10g scale)

Causality: Using a macroporous, weakly basic polymeric resin (Amberlyst A21) allows for complete neutralization without introducing soluble inorganic salts or water into the system[4]. The resin acts as an insoluble proton sponge, cleanly stripping the HCl.

Step-by-Step Protocol:

  • Resin Preparation: Swell 3.0 equivalents (based on total theoretical HCl content) of Amberlyst A21 resin in anhydrous methanol (MeOH) for 30 minutes. Filter and discard the solvent to remove manufacturing impurities.

  • Dissolution: Dissolve the 3-(1H-Imidazol-1-ylmethyl)piperidine hydrochloride salt in a minimum volume of anhydrous MeOH.

  • Neutralization: Add the swollen resin to the methanolic solution. Agitate gently on an orbital shaker for 2 hours at room temperature. (Crucial: Avoid magnetic stirring, which can mechanically shear the resin beads and create fine particulates that clog filters).

  • Filtration & Washing: Filter the mixture through a coarse glass frit. Wash the resin bed with 3 column volumes of MeOH to ensure complete elution of the polar freebase.

  • Self-Validation (Chloride Test): Take a 0.5 mL aliquot of the filtrate, dilute with 1 mL of water, and add 2 drops of 0.1 M AgNO

    
    . The absence of a white AgCl precipitate confirms complete HCl removal.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the freebase as a viscous oil.

Method B: Non-Aqueous Stoichiometric Neutralization (Recommended for >10g scale)

Causality: For larger scales, resin becomes cost-prohibitive. Using a precise stoichiometric amount of Sodium Methoxide (NaOMe) in MeOH drives the equilibrium to the freebase. The resulting NaCl byproduct is highly insoluble in MeOH and precipitates out, allowing for easy mechanical separation.

Step-by-Step Protocol:

  • Titration (Self-Validation Step 1): Before beginning, confirm the exact stoichiometry of your salt (mono- vs. di-HCl) via quantitative NMR or potentiometric titration to avoid adding excess NaOMe, which could cause downstream side reactions.

  • Reaction: Suspend the confirmed HCl salt in anhydrous MeOH (10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Dropwise, add exactly 1.0 equivalent of NaOMe (as a 25% solution in MeOH) per equivalent of HCl. Stir for 1 hour at room temperature. A fine white precipitate (NaCl) will form.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the finely divided NaCl.

  • Self-Validation (pH Check): Spot the filtrate on dampened universal indicator paper. It should read ~pH 10-11, characteristic of the free piperidine nitrogen[1].

  • Isolation: Evaporate the solvent. Resuspend the residue in anhydrous dichloromethane (DCM) to precipitate any residual trace NaCl, filter once more, and concentrate.

Troubleshooting Guides & FAQs

Q: Why did I lose most of my product during a standard NaOH/DCM aqueous extraction? A: This is the most common error with this compound. Because the molecule contains both a secondary amine and an imidazole ring, the freebase is highly polar and acts as an excellent hydrogen-bond acceptor and donor. It partitions poorly into moderately polar solvents like DCM or ethyl acetate[2]. If you absolutely must use an aqueous workup, you must saturate the aqueous layer with NaCl (brine) and extract repeatedly with a highly polar organic mixture, such as 10% isopropanol in DCM. However, non-aqueous methods (Methods A/B) are vastly superior.

Q: My downstream Buchwald-Hartwig amination is failing after freebasing. What is the likely culprit? A: Palladium catalysts are highly sensitive to both residual chloride ions (which can form stable, unreactive Pd-Cl dimers) and trace moisture. If you used Method B, trace NaCl might still be present. Ensure you perform the secondary DCM precipitation step. Alternatively, switch to Method A, which completely sequesters the chloride onto the solid resin support[4].

Q: My freebased product is a viscous oil that won't crystallize. Is it degraded? A: Not necessarily. The freebase of 3-(1H-Imidazol-1-ylmethyl)piperidine is inherently an oil at room temperature due to its low molecular weight and high conformational flexibility. If you require a solid for long-term storage or precise weighing, you should convert it back to a controlled salt form (e.g., an acetate or a defined hydrochloride)[3].

Q: Can I use Triethylamine (TEA) or DIPEA to neutralize the HCl salt directly in my reaction mixture? A: It depends on your reaction mechanism. TEA (pKa ~10.7) is slightly less basic than the piperidine nitrogen (pKa ~11.0)[1]. Therefore, TEA will establish an equilibrium rather than fully deprotonating the piperidine. If your reaction requires the piperidine nitrogen to act as a strong nucleophile (e.g., an S


2 alkylation), the incomplete deprotonation will severely retard the reaction rate. You must use a stronger base or pre-form the freebase.

References

  • Basicity - MSU chemistry , msu.edu, 1

  • Recrystallization and Acid/Base Extraction - The Basics , designer-drug.com, 2

  • Technical Support Center: Purification of Secondary Alkyl Amines , benchchem.com, 3

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins , researchgate.net, 4

Sources

Validation & Comparative

comparing reactivity of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl vs free base

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the salt form (3HCl ) and the Free Base of 3-(1H-Imidazol-1-ylmethyl)piperidine. It is designed for medicinal chemists and process scientists optimizing synthetic routes for histamine H3 receptor antagonists and related bioactive scaffolds.

Executive Summary

3-(1H-Imidazol-1-ylmethyl)piperidine is a bifunctional building block containing a secondary amine (piperidine) and a basic aromatic heterocycle (imidazole). The choice between the Trihydrochloride (3HCl) (or Dihydrochloride) salt and the Free Base fundamentally dictates the reaction stoichiometry, solubility profile, and storage stability.

  • Select the 3HCl Salt for long-term storage, precise weighing, and GMP-regulated starting material stability. It requires

    
     3 equivalents  of base to activate.
    
  • Select the Free Base for anhydrous reactions sensitive to salts or when high atom economy (no auxiliary base) is required. It is prone to oxidation and carbamate formation upon air exposure.

Physicochemical Profile & Stability

The following table contrasts the fundamental properties of the two forms. Note that while the user specifies "3HCl," the stoichiometric salt is typically the Dihydrochloride (2HCl) . The "3HCl" designation often implies the presence of excess hydrochloride or a specific solvate; the reactivity principles below apply to any poly-HCl salt.

Feature3HCl / 2HCl Salt Form Free Base Form
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Hygroscopicity High (deliquescent in moist air)Moderate (absorbs CO

from air)
Oxidation Stability High (Protonation protects N-sites)Low (Prone to N-oxide formation)
Solubility Water, Methanol, DMSODCM, Chloroform, Ethyl Acetate, THF
pKa (Piperidine NH) ~11.0 (Protonated in salt)~11.0 (Neutral, Nucleophilic)
pKa (Imidazole N3) ~7.0 (Protonated in salt)~7.0 (Neutral, Basic)
Stoichiometry MW includes 2-3

HCl (~238–275 g/mol )
MW is parent only (~165.24 g/mol )
Stability Insight

The Free Base contains a secondary amine and an imidazole nitrogen. Upon exposure to atmospheric CO


, the secondary amine rapidly forms a carbamic acid/carbamate salt, appearing as a "crust" on the oil. The 3HCl salt  is immune to this but must be stored in a desiccator to prevent water uptake, which alters the effective molecular weight.

Reactivity & Mechanistic Considerations

The reactivity difference is driven by the protonation state of the two nitrogen centers.

The Protonation Trap (Salt Form)

In the HCl salt, both the piperidine nitrogen (pKa ~11) and the imidazole nitrogen (pKa ~7) are protonated.

  • Step 1 (pH < 7): Both sites are blocked (

    
     and 
    
    
    
    ).
  • Step 2 (pH 7–10): The imidazole deprotonates first. The piperidine remains protonated (

    
    ) and non-nucleophilic .
    
  • Step 3 (pH > 11): The piperidine deprotonates, becoming nucleophilic.

Critical Error: Using only 1 or 2 equivalents of base (e.g., TEA, DIPEA) with the 3HCl salt will neutralize the excess HCl and the imidazole, but leave the piperidine protonated , resulting in stalled reactivity.

Nucleophilic Selectivity (Free Base)

In the Free Base, the piperidine NH is a strong nucleophile. The imidazole N3 is a weak nucleophile but a good base.

  • Primary Reaction: Amide coupling/alkylation at the Piperidine NH.

  • Side Reaction: Transient acylation of the Imidazole N3 to form a reactive N-acylimidazolium species. This intermediate is unstable and usually transfers the acyl group to the piperidine (if intramolecular geometry allows) or hydrolyzes during workup.

Reactivity Decision Matrix

ReactivityFlow Start Select Starting Material Salt 3HCl / 2HCl Salt Start->Salt Base Free Base (Oil) Start->Base Cond2 Standard Amide Coupling (EDC, HATU, etc.) Salt->Cond2 Preferred for GMP Cond1 Reaction requires anhydrous/non-basic conditions? Base->Cond1 Preferred for sensitive chem ActionBase Use directly. (0-1 eq. base may be needed to scavenge acid byproducts) Base->ActionBase Desalt Perform Desalting Protocol (See Section 4.1) Cond1->Desalt If starting with Salt ActionSalt MUST add >3.5 eq. Base (DIPEA/NMM) to liberate Piperidine Cond2->ActionSalt Result Nucleophilic Attack (Piperidine NH) ActionSalt->Result ActionBase->Result Desalt->Base

Figure 1: Decision matrix for selecting the appropriate form based on reaction conditions.

Experimental Protocols

Protocol: Desalting (Conversion of 3HCl to Free Base)

Use this protocol if your reaction cannot tolerate excess DIPEA/TEA salts.

  • Dissolution: Dissolve 10.0 mmol of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl in 20 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 40 mL of 2M NaOH (or saturated

    
    ) while stirring. Monitor pH; ensure pH > 12.
    
  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Note: The free base is moderately polar; simple ether extraction may yield poor recovery.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo at <40°C.

  • Storage: Use immediately. If storage is necessary, flush with Argon and store at -20°C.

Protocol: Amide Coupling with 3HCl Salt (In-Situ Neutralization)

Standard procedure for coupling with a carboxylic acid (R-COOH).

  • Activation: To a solution of Carboxylic Acid (1.0 eq) in DMF/DCM, add Coupling Reagent (e.g., HATU, 1.1 eq) and DIPEA (1.0 eq) . Stir for 5–10 min.

  • Addition of Amine Salt: Add 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl (1.0 eq).

  • Critical Neutralization: Immediately add DIPEA (3.5 – 4.0 eq) .

    • Calculation: 3.0 eq to neutralize the 3 HCl molecules + 0.5–1.0 eq to maintain basicity for the reaction.

  • Reaction: Stir at RT for 2–16 h. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
      (removes acids) and Brine . Avoid acidic washes (e.g., 1M HCl) as the product (containing imidazole) will protonate and extract into the aqueous layer.
    

Comparative Performance Data

While specific head-to-head yield data varies by substrate, the following table summarizes representative performance characteristics based on piperidine chemistry standards [1, 2].

MetricUsing 3HCl Salt (with excess base) Using Free Base
Amide Coupling Yield 85–95%80–90% (lower if base is degraded)
Impurity Profile Cleaner (Salt is usually >98% pure)Variable (Oxidation products possible)
Reaction Rate Slightly slower (Salt dissolution lag)Fast (Instant homogeneity)
Atom Economy Low (Generates 3 eq. DIPEA·HCl waste)High (Minimal waste)

References

  • BenchChem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025).[2][3][4] Link

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914-2917. (2009). (Provides comparative pKa data for cyclic diamines). Link

  • PubChem. Compound Summary: 1-[(1H-Imidazol-2-yl)methyl]piperidine.[3] (Accessed 2026).[5] Link[3]

  • Stark, H., et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." British Journal of Pharmacology, 138(1), 2003. (Context on the biological application of this scaffold). Link

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] The presence of impurities, even at trace levels, can have significant and unforeseen consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1] 3-(1H-Imidazol-1-ylmethyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its dihydrochloride salt, while a stable form, may contain a variety of impurities arising from its synthesis, purification, and storage.

This guide, written from the perspective of a senior application scientist, provides an in-depth, comparative analysis of the primary analytical techniques for identifying and characterizing impurities in commercial-grade 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to make informed decisions in your analytical strategy.

Anticipating the Unknown: A Rationale-Based Approach to Potential Impurities

A robust impurity profiling strategy begins with a thorough understanding of the synthetic pathway and the inherent chemical liabilities of the molecule. A plausible and common synthetic route to 3-(1H-Imidazol-1-ylmethyl)piperidine involves the nucleophilic substitution of a leaving group on a 3-(halomethyl)piperidine derivative with imidazole.[2] This, coupled with potential degradation pathways, allows us to anticipate a spectrum of potential impurities.

A. Process-Related Impurities:

  • Unreacted Starting Materials:

    • Imidazole: A common starting material that may be present in residual amounts.

    • 3-(Hydroxymethyl)piperidine: The precursor to the electrophilic piperidine derivative.[3][4]

    • 3-(Chloromethyl)piperidine: A key intermediate formed by the halogenation of 3-(hydroxymethyl)piperidine.

  • By-products of the Synthesis:

    • 1,3-bis(piperidin-3-ylmethyl)-1H-imidazol-3-ium chloride: A potential by-product from the dialkylation of imidazole.

    • Regioisomers: While the N1-alkylation of imidazole is generally favored, trace amounts of the N3-alkylated isomer could be formed.

  • Reagents and Solvents:

    • Residual solvents from reaction and purification steps (e.g., acetonitrile, dimethylformamide).

    • Inorganic salts from workup procedures.

B. Degradation-Related Impurities:

  • Hydrolysis Products: The imidazole ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to ring-opened species.

  • Oxidation Products: The piperidine ring and the methylene bridge could be sites of oxidation, leading to N-oxides or other oxygenated derivatives, particularly under forced degradation conditions.[5][6]

A Comparative Analysis of Analytical Techniques: Choosing the Right Tool for the Job

The selection of an analytical technique for impurity profiling is a critical decision, driven by the specific information required, the nature of the impurities, and the desired sensitivity. Here, we compare the performance of four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the first line of defense in impurity profiling due to its versatility, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.[7][8]

Causality of Experimental Choices:

A reversed-phase HPLC method is the logical choice for 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl and its likely impurities, which are polar and water-soluble. A C18 column provides a versatile stationary phase for retaining and separating these compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for gradient elution to resolve compounds with a range of polarities. A UV detector is suitable as the imidazole moiety possesses a chromophore.

Experimental Protocol: HPLC-UV for Impurity Profiling

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-40 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl sample in the initial mobile phase (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.

Data Presentation: Expected HPLC Performance

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Imidazole~3.50.10.3
3-(Hydroxymethyl)piperidine~5.20.20.6
3-(1H-Imidazol-1-ylmethyl)piperidine~12.80.050.15
3-(Chloromethyl)piperidine~15.10.10.3
1,3-bis(piperidin-3-ylmethyl)-1H-imidazol-3-ium~18.90.30.9
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][9] While the target molecule itself is not ideal for GC due to its low volatility and high polarity, this technique is invaluable for detecting residual solvents and certain process-related impurities.

Causality of Experimental Choices:

A headspace GC-MS method is optimal for the analysis of residual solvents, as it allows for their separation from the non-volatile API matrix. For the analysis of less volatile impurities like unreacted starting materials, a derivatization step, such as silylation, would be necessary to increase their volatility and thermal stability.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler and a mass selective detector.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Data Presentation: Expected GC-MS Performance for Residual Solvents

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)
Methanol~3.21030
Acetonitrile~4.5515
Dichloromethane~5.826
Dimethylformamide (DMF)~10.22060
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for impurity identification, especially for those present at very low levels.[10]

Causality of Experimental Choices:

An LC-MS method provides molecular weight information for each separated component, which is crucial for the tentative identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information through fragmentation patterns.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: (A faster gradient can be used compared to HPLC-UV due to the higher efficiency of the UHPLC column)

    • 0-2 min: 2% B

    • 2-15 min: 2% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-20.1 min: 95% to 2% B

    • 20.1-25 min: Hold at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Data Presentation: Expected LC-MS Performance

AnalyteExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Imidazole69.045-
3-(Hydroxymethyl)piperidine116.09798.086 (loss of H₂O)
3-(1H-Imidazol-1-ylmethyl)piperidine166.13482.066 (piperidine fragment), 69.045 (imidazole fragment)
3-(Chloromethyl)piperidine134.06898.086 (loss of HCl)
1,3-bis(piperidin-3-ylmethyl)-1H-imidazol-3-ium263.238166.134, 98.086
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive technique for the unambiguous identification of unknown impurities.[11] It is also a powerful tool for quantitative analysis (qNMR) without the need for reference standards of the impurities.[12]

Causality of Experimental Choices:

¹H NMR provides information on the number and connectivity of protons in a molecule. For our target compound and its impurities, characteristic signals for the imidazole and piperidine rings, as well as the methylene bridge, would be expected. ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for establishing the complete structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD), depending on the solubility of the isolated impurity.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the isolated impurity in approximately 0.6 mL of the deuterated solvent.

Data Presentation: Expected NMR Chemical Shifts (¹H NMR in D₂O, δ ppm)

Proton3-(1H-Imidazol-1-ylmethyl)piperidine3-(Hydroxymethyl)piperidineImidazole
Imidazole H2~8.8-~8.8
Imidazole H4/H5~7.6, ~7.5-~7.5
Methylene (-CH₂-)~4.5~3.5-
Piperidine (various)~1.5 - 3.5~1.2 - 3.2-

Visualization of Workflows

Logical Workflow for Impurity Identification

G cluster_0 Initial Screening & Detection cluster_1 Identification & Characterization cluster_2 Quantification & Reporting start Commercial 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl Sample hplc HPLC-UV Analysis start->hplc Purity & Non-volatile impurities gcms Headspace GC-MS (Residual Solvents) start->gcms Volatile impurities lcms LC-MS/MS Analysis hplc->lcms Tentative ID (MW) report Impurity Profile Report (ICH Q3A) gcms->report isolate Preparative HPLC (Isolate Unknowns) lcms->isolate Unknown peak detected quant_hplc Quantitative HPLC (with standards) lcms->quant_hplc Known impurities nmr NMR Spectroscopy (¹H, ¹³C, 2D) quant_nmr qNMR (without standards) nmr->quant_nmr Quantify unknowns isolate->nmr Definitive Structure quant_hplc->report quant_nmr->report

Caption: A logical workflow for the comprehensive identification and quantification of impurities.

Comparative Strengths of Analytical Techniques

G cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_LCMS LC-MS cluster_NMR NMR node_hplc HPLC-UV Strengths: - Robust & reproducible - Excellent for quantification - Versatile for polar compounds Weaknesses: - Limited structural information - Requires chromophore - Lower sensitivity than MS node_gcms GC-MS Strengths: - Excellent for volatile impurities - High separation efficiency - Good for residual solvents Weaknesses: - Not suitable for non-volatile/thermolabile compounds - May require derivatization node_lcms LC-MS Strengths: - High sensitivity & specificity - Provides molecular weight - MS/MS for structural clues Weaknesses: - Matrix effects can suppress ionization - More complex instrumentation node_nmr NMR Strengths: - Definitive structural elucidation - Quantitative (qNMR) without standards - Non-destructive Weaknesses: - Lower sensitivity - Requires higher sample amount - More expensive instrumentation

Caption: Comparative strengths and weaknesses of the primary analytical techniques.

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

No single analytical technique is sufficient for the comprehensive characterization of all potential impurities in 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl. A synergistic and integrated approach is paramount. The journey begins with HPLC-UV as the primary tool for purity assessment and the detection of non-volatile impurities. Headspace GC-MS should be employed for the orthogonal analysis of residual solvents. Any peaks detected by HPLC that are above the identification threshold should be further investigated by LC-MS to obtain molecular weight and fragmentation data for tentative identification. For unknown impurities that require definitive structural elucidation, isolation by preparative HPLC followed by a suite of NMR experiments is the gold standard. This multi-faceted strategy ensures a thorough understanding of the impurity profile, which is essential for ensuring the quality, safety, and regulatory compliance of this important pharmaceutical building block.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). PharmaGuideline. [Link]

  • 3-(Hydroxymethyl)piperidine. LookChem. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). NMRPro. [Link]

  • LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation. ResearchGate. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Validation of analytical methods: general principles and concepts. Universal Journal of Pharmaceutical Research. [Link]

  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link]

  • Structural Elucidation of Unknown Impurity. Veeprho Pharmaceuticals. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides. Aurorium. [Link]

  • This document is the Accepted Manuscript version of a Published Work that appeared in final form in Nature Chemistry, copyright. Europe PMC. [Link]

  • Piperidine. Cleanchem. [Link]

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Process for preparing 1-alkylimidazoles.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]

  • A Facile Route to C2-Substituted Imidazolium Ionic Liquids. MDPI. [Link]

Sources

Structural Validation of 3-Substituted Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Challenge

The 3-substituted piperidine ring is a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved therapeutics (e.g., Paroxetine, Tofacitinib, and various PI3K inhibitors). Unlike their 4-substituted counterparts, which possess a plane of symmetry, 3-substituted piperidines introduce a chiral center , creating a complex matrix of regioisomeric and stereochemical challenges.

Validating these structures is not merely a box-checking exercise; it is a critical safety gate. Misassigning the position (C2 vs. C3) or the configuration (


 vs. 

) can lead to catastrophic failures in Structure-Activity Relationship (SAR) models. This guide objectively compares the three primary validation methodologies—NMR Spectroscopy , Single Crystal X-Ray Diffraction (SC-XRD) , and Chiral Chromatography —and integrates them into a self-validating workflow.

The Structural Challenge: Regioisomerism & Chirality

Before selecting a method, one must define the validation tier required. 3-substituted piperidines present two distinct analytical hurdles:

  • Regioisomerism: Distinguishing the 3-isomer from the 2- and 4-isomers formed during non-selective pyridine reductions or ring-closing reactions.

  • Stereochemistry:

    • Relative: Cis vs. Trans relationships in di-substituted systems (diastereomers).

    • Absolute: Enantiomeric purity (

      
       vs. 
      
      
      
      ).

Comparative Analysis of Validation Methods

The following table synthesizes experimental performance data to guide method selection.

Table 1: Technical Comparison of Structural Validation Modalities
FeatureNMR Spectroscopy (1D/2D) Single Crystal X-Ray (SC-XRD) Chiral HPLC/SFC
Primary Output Connectivity, Relative Stereochem (cis/trans)Absolute Configuration (3D Structure)Enantiomeric Excess (% ee)
Sample State Solution (CDCl

, DMSO-

)
Solid (Single Crystal required)Solution (Mobile Phase)
Throughput High (10-30 min/sample)Low (Days to Weeks)Medium (20-60 min/run)
Blind Spot Cannot distinguish enantiomers (without chiral shift reagents)Requires crystalline solid (oils fail)No structural connectivity info
Key Requirement >2 mg pure compoundHigh quality crystal (>0.1 mm)Chiral column screening
Cost LowHighMedium

Method 1: NMR Spectroscopy (The Workhorse)

NMR is the first line of defense. While it cannot inherently distinguish enantiomers, it is the superior tool for establishing connectivity and relative stereochemistry (diastereomers).

Causality & Mechanism

In 3-substituted piperidines, the ring adopts a chair conformation. The substituent's preference for an equatorial vs. axial position is dictated by A-values (steric bulk). However, electronic effects (e.g., the "gauche effect" in 3-fluoro-piperidines) can force substituents axial. We exploit these conformational locks to validate structure via coupling constants (


-values).
Experimental Protocol: The "Connectivity Triad"

Objective: Distinguish 3-substituted from 2/4-isomers and determine cis/trans geometry.

  • Sample Prep: Dissolve 5-10 mg in 600 µL CDCl

    
    . If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce solvent-induced shifts.
  • Regioisomer Check (HMBC):

    • Run

      
       HMBC .
      
    • Diagnostic Signal: Look for correlations from the substituent's

      
      -proton.
      
      • 3-substituted: Correlations to two methylene carbons (C2 and C4).

      • 4-substituted: Correlations to two equivalent methylene carbons (symmetric).

      • 2-substituted: Correlation to one methylene and the ring nitrogen (if N-H is visible) or adjacent quaternary carbons.

  • Stereochemistry Check (NOESY/COSY):

    • Measure

      
       of the H3 proton.
      
    • Axial-Axial coupling (

      
       Hz):  Indicates the proton is axial (substituent is equatorial).
      
    • Axial-Equatorial coupling (

      
       Hz):  Indicates the proton is equatorial (substituent is axial).
      
    • NOESY: Strong NOE between H3 and H5-axial confirms 1,3-diaxial relationship.

Expert Insight: In N-Boc protected derivatives, rotamers can broaden signals. Heat the NMR probe to 50°C (323 K) to coalesce rotamers into sharp, interpretable peaks.

Method 2: Single Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD is the only method that provides absolute configuration without reference standards. However, 3-substituted piperidines are often oils or low-melting solids, making crystallization the bottleneck.

Protocol: Salt Formation Strategy for Oils

Objective: Convert an oily free base into a crystalline solid suitable for X-ray.

  • Reagent Selection: Use counter-ions that encourage lattice formation.

    • Picric acid or 3,5-dinitrobenzoic acid (creates strong

      
      -stacking).
      
    • Hydrobromic acid (HBr) (Heavy atom effect facilitates absolute config determination via anomalous dispersion).

  • Vapor Diffusion Method:

    • Dissolve 10 mg of the piperidine salt in a minimal amount of "good" solvent (e.g., Methanol).

    • Place in a small vial.

    • Place this vial inside a larger jar containing a "bad" solvent (e.g., Diethyl ether or Pentane).

    • Seal tightly. As ether diffuses into methanol, solubility drops, growing high-quality crystals over 2-7 days.

  • Validation: The resulting structure must show a Flack parameter near 0.0 (for correct absolute config) vs. 1.0 (for inverted).

Method 3: Chiral HPLC (The Purity Check)

Once the structure is confirmed (NMR) and configuration defined (X-ray/Synthesis), Chiral HPLC quantifies the enantiomeric ratio (ER).

The "Chromophore Problem"

Piperidines often lack UV activity. Standard UV detectors (254 nm) will fail for simple alkyl-piperidines.

Protocol: Derivatization for Detection

Objective: Introduce a "UV handle" to enable chiral separation and detection.

  • Reaction: React the secondary amine (piperidine) with p-Toluenesulfonyl chloride (TsCl) or Benzoyl chloride .

    • Conditions: 1 eq. Piperidine, 1.1 eq. TsCl, 2 eq. Et

      
      N in DCM, 0°C to RT, 1 hour.
      
  • Column Screening:

    • Column: Chiralpak IA or IC (immobilized phases are more robust).

    • Mobile Phase: Start with Hexane:Ethanol (90:10).

  • Detection: Monitor at 230 nm (Sulfonamide absorption) or 254 nm (Benzoyl).

  • Self-Validation: Inject the racemate first to establish separation conditions (

    
    ), then inject your sample to determine % ee.
    

Integrated Validation Workflow

To ensure scientific rigor, do not rely on a single method. Use this self-validating logic flow.

StructuralValidation Start Crude 3-Substituted Piperidine Product NMR_1D 1. 1H/13C NMR & HMBC Start->NMR_1D Decision_Regio Regioisomer Confirmed? NMR_1D->Decision_Regio Fail_Regio Refine Synthesis (Check 2/4-isomers) Decision_Regio->Fail_Regio No (Ambiguous) NMR_NOE 2. NOESY / J-Coupling Analysis (Determine Cis/Trans) Decision_Regio->NMR_NOE Yes Decision_Diast Single Diastereomer? NMR_NOE->Decision_Diast Purify_Diast Flash Chromatography Separation Decision_Diast->Purify_Diast Mixture Is_Solid Is Solid? Decision_Diast->Is_Solid Pure Purify_Diast->NMR_NOE XRay 3A. SC-XRD (Salt Formation) (Absolute Config) Is_Solid->XRay Yes Deriv 3B. Derivatization (TsCl) Is_Solid->Deriv No (Oil) HPLC 4. Chiral HPLC/SFC (Enantiomeric Excess) XRay->HPLC Confirm Bulk Purity Deriv->HPLC Final Validated Structure (Regio + Stereo + Purity) HPLC->Final

Caption: Integrated logic gate for the structural validation of 3-substituted piperidines, moving from connectivity (NMR) to absolute configuration (X-ray) and purity (HPLC).

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (PMC). Retrieved from [Link]

  • Babu, C. V. R., et al. (2014).[1] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality (PubMed). Retrieved from [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. Retrieved from [Link][2]

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Mono-HCl and 3HCl Piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

In the realm of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) and its various salt forms is a cornerstone of quality control and regulatory compliance. The selection of an appropriate salt form can significantly influence a drug's solubility, stability, and bioavailability.[1][2][3] For APIs containing multiple basic centers, such as those with a piperidine moiety alongside other nitrogenous groups, the potential for forming different stoichiometric hydrochloride salts—for instance, a mono-hydrochloride (mono-HCl) versus a tri-hydrochloride (3HCl)—presents a significant analytical challenge. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to distinguish between these salt forms, supported by the underlying chemical principles and experimental data.

The fundamental difference between a mono-HCl and a 3HCl salt of a piperidine-containing molecule with three basic nitrogens lies in the extent of protonation. The mono-HCl salt will have one protonated nitrogen, while the 3HCl salt will have all three basic centers protonated. This variation in protonation profoundly alters the electronic environment throughout the molecule, giving rise to distinct spectroscopic signatures that can be leveraged for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for distinguishing between different salt forms. By mapping the chemical environment of each proton and carbon atom, NMR provides direct evidence of the protonation sites.

Key Spectroscopic Markers in ¹H and ¹³C NMR

The addition of a proton to a basic nitrogen atom causes a deshielding effect on the neighboring nuclei, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[4]

  • Protons and Carbons Alpha to Nitrogen: The most significant changes are observed for the protons and carbons directly bonded to the nitrogen atoms (the α-positions). Upon protonation, these nuclei experience a noticeable downfield shift. In a comparative analysis, the protons and carbons alpha to the two additional basic centers in the 3HCl salt will show a significant downfield shift compared to their positions in the mono-HCl salt, where these centers remain unprotonated. The shifts for the protons and carbons around the piperidine nitrogen may be similar in both salts, assuming it is the most basic site and is protonated in both forms.

  • N-H Protons: The number and chemical shift of the N-H protons provide a clear distinction. The mono-HCl salt will exhibit one N-H proton signal, which can be confirmed by its disappearance upon D₂O exchange. In contrast, the 3HCl salt will show up to three distinct N-H proton signals, also exchangeable with D₂O. The exact chemical shifts can be influenced by solvent and hydrogen bonding.[5]

Comparative NMR Data (Hypothetical Piperidine Derivative)
Nucleus Mono-HCl Salt (ppm) 3HCl Salt (ppm) Expected Δδ (ppm) Reason for Difference
¹H NMR
Piperidine Hα3.3 - 3.63.3 - 3.6~0Piperidine nitrogen is protonated in both forms.
Aromatic H (ortho to 2nd basic N)7.1 - 7.37.4 - 7.6+0.3Deshielding from adjacent protonated nitrogen in 3HCl form.
Aliphatic H (α to 3rd basic N)2.9 - 3.13.2 - 3.4+0.3Deshielding from adjacent protonated nitrogen in 3HCl form.
¹³C NMR
Piperidine Cα45 - 4845 - 48~0Piperidine nitrogen is protonated in both forms.
Aromatic C (ipso to 2nd basic N)148 - 150145 - 147-3Shielding effect upon protonation of the attached nitrogen.
Aliphatic C (α to 3rd basic N)50 - 5253 - 55+3Deshielding from adjacent protonated nitrogen in 3HCl form.
Experimental Protocol for NMR Analysis

Figure 1. A streamlined workflow for the NMR analysis of piperidine hydrochloride salts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the piperidine salt in a suitable deuterated solvent, such as DMSO-d₆. This solvent is often preferred as it can slow down the exchange of acidic N-H protons, allowing for their observation.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. To confirm the identity of N-H protons, add a drop of D₂O to the NMR tube, mix, and re-acquire the spectrum. The N-H signals should disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like APT or DEPT can be employed to aid in the assignment of carbon signals.

  • Data Analysis: Carefully compare the chemical shifts of the protons and carbons alpha to the nitrogen centers in both the mono-HCl and 3HCl samples. The differences in these shifts, along with the number of observed N-H protons, will provide a definitive identification of the salt form.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool

FTIR spectroscopy offers a quick and non-destructive method for differentiating between salt forms by probing their vibrational modes. The formation of an N-H⁺ bond upon protonation gives rise to characteristic absorption bands.

Key Differentiating Features in FTIR
  • N-H⁺ Stretching Region (2200-3200 cm⁻¹): This is the most diagnostic region. Amine salts exhibit a very broad and strong absorption band due to the N-H⁺ stretching vibrations.[6] For a mono-HCl salt, a single broad envelope is expected. In the case of a 3HCl salt, this region will likely be even broader and more complex due to the presence of multiple N-H⁺ groups in different local environments.

  • N-H⁺ Bending Region (1560-1620 cm⁻¹): Secondary amine salts show characteristic N-H₂⁺ deformation vibrations in this region.[7][8] The complexity and intensity of these bands can differ between the mono- and tri-hydrochloride salts.

  • Fingerprint Region (<1500 cm⁻¹): While more complex to interpret, subtle but consistent differences in the fingerprint region can be used for "fingerprinting" and confirming the identity against a known standard.

Comparative FTIR Data
Vibrational Mode Mono-HCl Salt (cm⁻¹) 3HCl Salt (cm⁻¹) Expected Observation
N-H⁺ StretchBroad band, ~2250-2700Broader, more complex band, ~2250-2700Increased complexity and broadening in the 3HCl salt.
N-H⁺ BendBands in the 1560-1620 regionPotentially more complex or shifted bands in this region.Differences in band shape and position.
Experimental Protocol for FTIR Analysis

G cluster_protocol FTIR Analysis Protocol prep Sample Preparation (ATR or KBr pellet) bkg Acquire Background Spectrum prep->bkg sample Acquire Sample Spectrum bkg->sample analyze Analyze N-H⁺ Stretch and Bend Regions sample->analyze

Figure 2. A step-by-step protocol for FTIR analysis of amine salts.

Step-by-Step Methodology:

  • Sample Preparation: For a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, for higher resolution, a KBr pellet can be prepared.

  • Data Acquisition: Collect a background spectrum first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the spectra of the mono-HCl and 3HCl salts, paying close attention to the width and complexity of the N-H⁺ stretching band and any differences in the N-H⁺ bending region.

Mass Spectrometry: Confirming the Core Structure

Under standard electrospray ionization (ESI) conditions, mass spectrometry will typically show the mass of the protonated free base ([M+H]⁺) for both the mono-HCl and 3HCl salts. The chloride counter-ions are not usually observed in the positive ion mode. Therefore, while mass spectrometry is essential for confirming the molecular weight of the parent molecule, it is not a primary technique for distinguishing between different hydrochloride salt forms.

Conclusion: An Integrated Approach for Unambiguous Identification

While FTIR can serve as a rapid screening method, NMR spectroscopy stands as the definitive technique for the unambiguous differentiation of mono-HCl and 3HCl piperidine salts. The key to successful characterization lies in a systematic and integrated spectroscopic approach. By leveraging the detailed structural information from ¹H and ¹³C NMR, complemented by the vibrational data from FTIR, researchers can confidently determine the specific salt form of their API, ensuring the integrity and quality of their drug development process.

References

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory checkpoint; it is a fundamental pillar of laboratory safety and environmental stewardship. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating, mechanistic approach to disposing of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl . By understanding the chemical causality behind these protocols, your laboratory can prevent dangerous incompatibilities and ensure strict compliance with environmental regulations.

Chemical Profiling & Causality Assessment

To design a safe disposal protocol, we must first deconstruct the molecule. 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is a specialized pharmacophore building block. The table below summarizes its quantitative data and the operational implications for waste management.

PropertySpecificationOperational Implication for Disposal
Chemical Name 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochlorideContains biologically active pharmacophores; mandates hazmat incineration rather than standard trash disposal[1].
Molecular Weight ~274.62 g/mol N/A
Physical State Solid (hygroscopic crystalline powder)Prone to aerosolization during spills; requires wet-wiping and strict dust control during cleanup.
Solubility Highly soluble in waterAqueous waste streams will readily absorb the compound, requiring downstream pH management.
Acid/Base Profile Acidic in solution (Trihydrochloride salt)Aqueous waste must be neutralized (pH 7-8) before consolidation to prevent reactive hazards.

Mechanistic Safety & Hazard Assessment

When handling chemical disposal, I always evaluate the molecular structure to predict reactivity. The presence of the piperidine and imidazole rings provides multiple basic nitrogen centers. To stabilize this compound for storage and use, it is formulated as a trihydrochloride (3HCl) salt.

The Causality of Disposal: The 3HCl formulation dictates our entire aqueous disposal strategy. Upon dissolution in water, the salt dissociates, and the protonated amines act as weak acids, significantly lowering the pH of the solution. If this acidic aqueous waste is inadvertently mixed with cyanide, azide, or sulfide salts in a general laboratory waste carboy, it could catalyze the rapid generation of lethal toxic gases.

Therefore, pH monitoring and neutralization are mandatory, self-validating steps before adding this compound to any mixed aqueous waste streams. Furthermore, the biological activity inherent to piperidine and imidazole derivatives mandates that this compound cannot be disposed of via municipal trash or sink drainage[1]. The Resource Conservation and Recovery Act (RCRA) establishes strict guidelines prohibiting the disposal of such laboratory chemicals in regular trash or sewer systems[2].

Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies are designed as self-validating systems. By verifying conditions (like pH and container compatibility) at each step, you ensure the integrity of the disposal process.

Protocol A: Solid Waste Disposal (Unused or Expired Material)
  • Verification: Confirm the chemical identity and verify that the waste is completely dry. Do not mix solid 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl with incompatible materials (e.g., strong oxidizers) to prevent exothermic reactions.

  • Containment: Transfer the solid into a chemically compatible, leak-proof secondary container. High-density polyethylene (HDPE) or amber glass is required[3].

  • Labeling: Affix a compliant hazardous waste label immediately. Specify "Toxic/Irritant Solid - Contains 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl" and clearly date the container.

  • Storage: Store in a designated satellite accumulation area under the direct supervision of lab personnel, ensuring it is kept away from moisture and bases[3].

  • Final Disposal: Coordinate with a licensed hazardous waste vendor for high-temperature incineration, which is the EPA's preferred method for treating this class of hazardous waste[4].

Protocol B: Aqueous Solution Disposal (Assay or Reaction Waste)
  • Collection: Collect aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" carboy.

  • pH Adjustment (Critical Validation Step): Because the 3HCl salt yields an acidic solution, you must measure the pH of the waste stream. If the pH is below 5.5, carefully neutralize the solution to pH 7-8 using dilute sodium hydroxide (1M NaOH) or sodium bicarbonate. Self-Validation: Re-test the pH after mixing to confirm neutralization is complete before adding it to a communal waste carboy.

  • Segregation: Ensure the receiving waste container does not contain heavy metals or strong oxidizers, which could coordinate with the imidazole ring or oxidize the piperidine.

  • Disposal: Submit for hazmat pickup. Do not pour down the drain. EPA RCRA regulations prohibit the drain disposal of uncharacterized biologically active compounds, and local codes restrict drain disposal to specific, non-hazardous salts[1].

Protocol C: Spill Response and Decontamination
  • Isolation: Restrict access to the spill area immediately. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if dry powder is present).

  • Containment (Solid Spill): Gently sweep up the powder using a dedicated brush and dustpan. Crucial: Avoid dry sweeping that generates dust. If necessary, lightly mist the powder with water to suppress dust, provided it does not spread the contamination footprint.

  • Decontamination: Wash the affected surface with a 1% sodium carbonate (Na₂CO₃) solution. This specifically neutralizes any residual hydrochloride salt on the benchtop. Follow this with a thorough water rinse.

  • Waste Consolidation: Place all cleanup materials (absorbents, contaminated gloves, swept solid) into a hazardous waste bag, label it appropriately, and process it following Protocol A.

Regulatory & Logistical Framework

The EPA manages chemical waste disposal through the RCRA's "cradle-to-grave" regulatory program[4]. While 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is not explicitly listed as an acutely toxic P-listed waste, its irritant properties and acidic nature in solution classify it as a regulated characteristic laboratory waste[5].

To maintain compliance, laboratory management must designate trained personnel to review RCRA guidelines (specifically 40 CFR 261.3) to make full waste determinations before packaging for shipment[6]. Utilizing a licensed waste management partner ensures that the material is incinerated safely, mitigating long-term environmental liability[2].

Disposal Workflow Visualization

DisposalWorkflow Start 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl Waste Generation State Determine Physical State & Contamination Level Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Expired Liquid Aqueous Solution (Dissolved Salt) State->Liquid Reaction/Assay Spill Accidental Spill (Solid or Liquid) State->Spill Accident SolidDisp Collect in sealed HDPE container. Label: 'Toxic/Irritant Solid' Solid->SolidDisp LiquidDisp Check pH. Neutralize to pH 7-8. Collect in 'Aqueous Waste'. Liquid->LiquidDisp SpillDisp Absorb/Sweep (avoid dust). Wash area with 1% Na2CO3. Spill->SpillDisp Incineration Licensed Hazardous Waste Incineration (RCRA Compliant) SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Figure 1: Decision tree for the segregation and disposal of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.